6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Descripción
Propiedades
IUPAC Name |
6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-7-12(10-3-1-2-4-10)5-11(6-12)8-14-9-11/h10H,1-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARAAHHACNJLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CC3(C2)COC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
mechanism of action for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile derivatives
Mechanistic Profiling and Physicochemical Action of 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile Derivatives in Rational Drug Design
Executive Summary
In modern medicinal chemistry, overcoming the dual hurdles of suboptimal target affinity and rapid metabolic clearance requires advanced structural interventions. The 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile scaffold is a privileged, highly engineered building block. Rather than functioning as a standalone therapeutic, this motif is strategically grafted onto drug molecules to fundamentally alter their mechanism of action (MoA). By serving as a conformationally rigid bioisostere, it optimizes pharmacodynamic (PD) target engagement via precise vectorial projection, while its unique spiro-oxetane architecture provides a robust pharmacokinetic (PK) shield against oxidative metabolism.
Pharmacodynamic Mechanism of Action: Entropic Optimization and Vectorial Binding
The primary pharmacodynamic advantage of this scaffold lies in its rigid, three-dimensional architecture, which directly influences how a drug derivative interacts with its biological target.
-
Conformational Restriction and Entropic Advantage: Flexible aliphatic chains or standard saturated rings (like piperidine or morpholine) exist in a dynamic equilibrium of conformers. Upon binding to a target receptor, they must adopt a single conformation, resulting in a significant entropic penalty. The spiro[3.3]heptane system locks the exit vectors of the attached functional groups into a highly specific spatial arrangement. This pre-organization minimizes the entropic cost of binding, directly translating to a faster association rate ( kon ) and higher overall affinity. The use of1 has been proven to enhance target binding by expanding the three-dimensional vector space[1].
-
Targeted Warhead Engagement: The carbonitrile ( −C≡N ) group at the C6 position acts as a potent, compact hydrogen-bond acceptor. Its linear geometry and strong dipole moment allow it to penetrate deep, narrow binding pockets—such as the hinge region of kinases or allosteric sites of GPCRs—engaging backbone amides without introducing steric clashes.
-
Hydrophobic Sub-Pocket Anchoring: The cyclopentyl moiety provides a complementary, bulky hydrophobic surface. Within a binding pocket, it undergoes favorable Van der Waals interactions, displacing high-energy, ordered water molecules from lipophilic sub-pockets. This phenomenon, driven by the hydrophobic effect, further anchors the derivative to the target.
Pharmacokinetic Mechanism of Action: Metabolic Shielding
A critical failure point for many drug candidates is rapid clearance mediated by hepatic enzymes. This scaffold addresses these liabilities through a specific physicochemical MoA:
-
CYP450 Evasion: Traditional heterocycles are highly susceptible to Cytochrome P450 (CYP450)-mediated α -oxidation, which leads to ring-opening and rapid systemic clearance. The spirocyclic quaternary carbon (C6) in the 2-oxaspiro[3.3]heptane core completely lacks α -protons. This structural feature effectively blocks the α -oxidation pathway, significantly extending the drug's in vivo half-life. The2 are highly valued for their ability to resist such metabolic degradation[2].
-
Lipophilicity and Solubility Tuning: The oxetane oxygen acts as a strong hydrogen-bond acceptor, which lowers the overall lipophilicity (LogD) of the carbon-rich cyclopentyl-spiro system. This delicate balance ensures high aqueous solubility while maintaining sufficient membrane permeability for oral absorption. Furthermore, these 3 act as excellent isosteres that mimic specific structural geometries without the associated physicochemical liabilities[3].
Quantitative Data Presentation
To illustrate the physicochemical superiority of the 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile scaffold, Table 1 summarizes its properties against a traditional morpholine baseline.
Table 1: Physicochemical Property Comparison
| Property | Traditional Morpholine Scaffold | 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile | Impact on Drug Profile |
| Conformational Flexibility | High (Chair/Boat transitions) | Rigid (Spiro-locked geometry) | Reduces entropic penalty during target binding. |
| Metabolic Liability | High (CYP450 α -oxidation) | Low (Quaternary C6 blocks oxidation) | Significantly extends in vivo half-life and lowers clearance. |
| LogD (Lipophilicity) | Moderate | Tunable (Oxetane lowers LogD, Cyclopentyl raises it) | Optimizes membrane permeability while maintaining aqueous solubility. |
| Hydrogen Bonding | 1 Acceptor (Oxygen) | 2 Acceptors (Oxetane Oxygen + Nitrile Nitrogen) | Enhances specific target interactions (e.g., kinase hinge regions). |
| Vectorial Projection | Diffuse | Highly directional (Linear nitrile projection) | Allows precise engagement of deep, narrow binding pockets. |
Logical Workflow of Action
The following diagram illustrates the dual optimization pathways (PK and PD) achieved by integrating this specific spirocyclic scaffold into a drug derivative.
Logical workflow of pharmacodynamic and pharmacokinetic optimization via the spirocyclic scaffold.
Experimental Validation Protocols
Theoretical scaffold advantages must be empirically validated. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol A: In Vitro Microsomal Stability Assay (Validation of Metabolic Shielding) Rationale: This assay isolates CYP450-mediated metabolism to definitively prove that the spiro-quaternary carbon prevents α -oxidation compared to reference heterocycles.
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL protein) with the test derivative (final concentration 1 µM). Causality: The organic solvent (DMSO) must be kept below 0.1% to prevent artifactual inhibition of CYP450 enzymes.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a NADPH-regenerating system (1 mM final NADPH). Causality: NADPH is the essential electron donor for CYP450 enzymes; its precise addition strictly controls the T=0 start time of metabolism.
-
Sampling & Quenching: At exact time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and preserving a perfect metabolic snapshot, while the internal standard normalizes any ionization variance during mass spectrometry.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics (Validation of Entropic Advantage) Rationale: Standard end-point assays (like IC50 ) cannot differentiate between affinity driven by enthalpy versus entropy. SPR provides real-time association ( kon ) and dissociation ( koff ) rates to prove the rigid scaffold's entropic binding advantage.
-
Sensor Chip Functionalization: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a target level of 2000 Response Units (RU) is achieved.
-
Analyte Preparation: Prepare a 2-fold dilution series of the 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile derivative in running buffer (HBS-EP+ with 1% DMSO).
-
Kinetic Injection: Inject the analyte series over the immobilized protein at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase). Causality: Utilizing a high flow rate minimizes mass transport limitations, ensuring that the measured curves reflect true molecular binding kinetics rather than diffusion artifacts.
-
Data Fitting: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the precise kinetic constants.
References
-
Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[3.3]heptanes Source: RSC Publishing URL:
- Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews Source: ACS Publications URL
- Title: 3-Oxabicyclo[3.1.
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Introduction: The Structural Significance of Spiro[3.3]heptanes in Modern Drug Discovery
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and occupy unique chemical space is relentless. Spirocyclic systems, particularly the spiro[3.3]heptane motif, have emerged as highly valuable building blocks. Their rigid, three-dimensional structures provide a defined exit vector for substituents, allowing for precise exploration of protein binding pockets. The incorporation of a strained oxetane ring, a known bioisostere for carbonyl groups, can further enhance properties such as metabolic stability and aqueous solubility.[1] The target molecule, 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, combines these desirable features, making it a compound of significant interest for drug development professionals.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such novel organic compounds.[2] It provides atomic-level insight into the connectivity and spatial arrangement of atoms within a molecule.[3][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR spectra for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile. We will delve into the theoretical underpinnings of its spectral features, provide a robust experimental protocol, and outline a logical workflow for complete spectral assignment.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear and unambiguous atom numbering system. The structure and proposed numbering scheme for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile are presented below. This convention will be used throughout this guide for all spectral assignments.
Caption: IUPAC-based numbering for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data is fundamental to accurate structural analysis. The following protocol is a self-validating system designed to ensure spectral integrity.
1. Sample Preparation:
-
Analyte Mass: For a standard 5 mm NMR tube, accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice for its ability to dissolve a wide range of organic molecules. The choice of solvent is critical, as it can influence chemical shifts; consistency across experiments is key.[6]
-
Internal Standard: Use the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm) as a primary internal reference.[7] For highly accurate quantitative work (qNMR), an internal standard like tetramethylsilane (TMS) can be added, though it is often avoided due to its volatility.[5]
-
Filtration: To ensure optimal magnetic field homogeneity (shimming), filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[5]
2. Instrument & Parameter Setup (Example: 500 MHz Spectrometer):
-
General: Ensure the instrument is properly tuned and locked onto the deuterium signal of the solvent. The sample should be equilibrated to a constant temperature, typically 298 K (25 °C).[8]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse (e.g., 'zg30') experiment is typically sufficient.
-
Spectral Width: Set to cover a range of approximately -2 to 12 ppm.[8]
-
Acquisition Time (at): Aim for an acquisition time of at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard. For quantitative analysis, this should be increased to 5 times the longest T1 relaxation time of the protons of interest.[9]
-
Number of Scans (ns): Typically 8 to 16 scans are adequate for achieving a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying the spectrum and enhancing the signal via the Nuclear Overhauser Effect (NOE).[6]
-
Spectral Width: Set to cover a range of approximately 0 to 220 ppm to ensure all carbon signals, including the nitrile, are observed.[10]
-
Acquisition Time (at): Typically ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds is a standard starting point.
-
Number of Scans (ns): Due to the low sensitivity, a significantly higher number of scans (e.g., 1024 or more) is required, often taking several minutes to hours to acquire.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Run DEPT-90 and DEPT-135 experiments. A DEPT-90 spectrum will show only CH (methine) carbons. A DEPT-135 spectrum will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons (including C=O, CN, and other spiro centers) will be absent from all DEPT spectra. This is an invaluable tool for assigning carbon types.
-
Predicted Spectral Data and Interpretation
While experimental data for this specific molecule is not publicly available, we can predict the ¹H and ¹³C NMR spectra with high confidence based on known chemical shift values for analogous structural motifs and the use of computational prediction models.[2][11][12]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile in CDCl₃
| Atom Position | Predicted ¹³C Shift (δc, ppm) | Predicted ¹H Shift (δH, ppm) | Multiplicity | Integration |
| 1, 3 | ~78.0 | ~4.85 | d (J ≈ 6 Hz) | 4H |
| 4, 7, 8 | ~45.0 | ~2.90 | s | 4H |
| 5 (spiro) | ~38.0 | - | - | - |
| 6 | ~60.0 | - | - | - |
| 9 (CN) | ~121.0 | - | - | - |
| 1' | ~40.0 | ~2.50 | m | 1H |
| 2', 5' | ~28.0 | ~1.70 | m | 4H |
| 3', 4' | ~26.0 | ~1.55 | m | 4H |
Analysis of ¹H NMR Spectrum
-
Oxetane Protons (H1, H3): The protons on the oxetane ring (H1 and H3) are expected to be the most downfield signals in the aliphatic region, predicted around δ 4.85 ppm .[13][14] This significant downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. These four protons are chemically equivalent due to symmetry and are expected to appear as a doublet due to geminal coupling with their respective methylene partners on the same carbon, though complex second-order effects could lead to a more complex multiplet.
-
Azetidine Protons (H4, H7, H8): The protons on the azetidine ring that are not adjacent to the cyclopentyl or nitrile groups (H4, H7, and H8) are predicted to resonate around δ 2.90 ppm . Due to the rigidity of the spirocyclic system and the lack of adjacent protons, these are expected to appear as a sharp singlet integrating to 4H.
-
Cyclopentyl Protons (H1' - H5'): The protons of the cyclopentyl group will appear as a series of overlapping multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm .
-
The methine proton (H1') directly attached to the azetidine ring will be the most downfield of this group, around δ 2.50 ppm , due to its proximity to the quaternary carbon C6.
-
The remaining eight protons on the cyclopentyl ring (H2', H3', H4', H5') will produce complex, overlapping multiplets around δ 1.55 - 1.70 ppm .
-
Analysis of ¹³C NMR Spectrum
-
Nitrile Carbon (C9): The carbon of the nitrile group is expected to appear in a characteristic window around δ 121.0 ppm . This signal will be a sharp singlet but may be of lower intensity due to its long relaxation time.[10]
-
Oxetane Carbons (C1, C3): The carbons of the oxetane ring bonded to oxygen are significantly deshielded and are predicted to resonate around δ 78.0 ppm .[13]
-
Spiro and Quaternary Carbons (C5, C6): The two quaternary carbons, the central spiro carbon (C5) and the carbon bearing the nitrile and cyclopentyl groups (C6), will be visible in the broadband-decoupled ¹³C spectrum but absent from all DEPT spectra. C5 is predicted around δ 38.0 ppm , while C6, being substituted with a nitrogen and a nitrile-adjacent carbon, will be further downfield around δ 60.0 ppm .
-
Azetidine Carbons (C4, C7, C8): These methylene carbons are predicted to have a chemical shift of approximately δ 45.0 ppm .
-
Cyclopentyl Carbons (C1' - C5'): The carbons of the cyclopentyl ring will appear in the aliphatic region. The methine carbon (C1') is expected around δ 40.0 ppm , while the methylene carbons (C2'-C5') will be further upfield between δ 26.0 - 28.0 ppm .
Workflow for Unambiguous Spectral Assignment using 2D NMR
For a molecule with several overlapping signals, one-dimensional NMR spectra are often insufficient for complete and confident assignment. A logical workflow incorporating two-dimensional (2D) NMR experiments is essential for structural validation.[15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 7. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile: A Technical Guide to a Novel Spirocyclic Bioisostere
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical matter with improved pharmacological profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. Spirocyclic systems, with their inherent three-dimensionality, have emerged as powerful tools in this endeavor, offering a path to enhanced potency, selectivity, and ADME properties.[1][2][3] This guide introduces 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, a novel, sp³-rich scaffold, as a prospective bioisostere. We provide a comprehensive overview of the strategic rationale for its design, a proposed synthetic pathway, a full suite of protocols for its physicochemical characterization, and a workflow for its initial biological evaluation. This document serves as a technical blueprint for researchers aiming to leverage this and similar strained heterocyclic systems in drug discovery programs.
The Strategic Imperative for 3D Scaffolds: The Rise of Spirocycles
For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. However, the "escape from flatland" concept has highlighted that increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates often correlates with improved clinical success rates.[1][4] Molecules with greater three-dimensionality tend to exhibit enhanced solubility, improved metabolic stability, and reduced promiscuity.[3][5]
Spirocycles, compounds containing two rings joined by a single common atom, are exemplary three-dimensional scaffolds.[1][6] Their rigid, well-defined geometry provides several key advantages in drug design:
-
Conformational Restriction: The spirocyclic core locks the conformation of appended substituents, presenting them to a biological target in a precise and predictable orientation. This can lead to a significant increase in binding affinity and selectivity.[3][4]
-
Improved Physicochemical Properties: The replacement of flat aromatic rings with saturated spirocycles can modulate key properties such as lipophilicity (LogP) and aqueous solubility, which are critical for optimizing pharmacokinetic profiles.[1][3]
-
Access to Novel Chemical Space: Spirocyclic scaffolds provide exit vectors in orthogonal directions, allowing for the exploration of previously inaccessible regions of a target's binding pocket.[7][8]
The 2-oxaspiro[3.3]heptane motif, in particular, is a strained heterocyclic system of growing interest. It has been explored as a potential bioisostere for common moieties like morpholine and piperidine, offering a more rigid and three-dimensional alternative with potentially improved metabolic stability and aqueous solubility.[5][9][10]
Figure 1: Structure of the target spirocyclic nitrile.
Proposed Synthesis and Strategic Considerations
While 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a novel chemical entity with no published synthesis, a plausible and scalable route can be designed based on established methodologies for constructing the oxaspiro[3.3]heptane core.[11][12] The proposed pathway leverages a Corey-Chaykovsky epoxide expansion to form the strained spirocyclic system.
Causality Behind Experimental Choices:
-
Wittig Olefination: This is a reliable method for converting the cyclobutanone into an exocyclic methylene group, which is the precursor for the second ring.
-
m-CPBA Epoxidation: A standard and efficient method for converting an alkene to an epoxide.
-
Corey-Chaykovsky Reaction: This key step uses a sulfur ylide to expand the epoxide into the desired oxetane ring, forming the spirocyclic core. This is a well-precedented method for creating strained oxygen-containing rings.
-
Dess-Martin Oxidation: A mild and highly selective oxidation protocol that converts the secondary alcohol to a ketone without disturbing the strained spirocyclic system.[12]
-
Strecker-type Reaction: A classic method for converting a ketone into an α-aminonitrile, which can then be deaminated to yield the target α-substituted nitrile.
Figure 2: High-level overview of the proposed synthetic workflow.
Protocol 1: Proposed Synthesis of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
-
Step 1: Olefination: To a suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF, add a strong base such as n-butyllithium or potassium tert-butoxide at 0 °C. Stir for 1 hour. Cool the resulting ylide solution to -78 °C and add a solution of 3-cyclopentyl-3-oxocyclobutane-1-carboxylic acid methyl ester (1.0 eq.) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to yield the exocyclic alkene.
-
Step 2: Reduction: Dissolve the ester from Step 1 (1.0 eq.) in anhydrous THF and add it dropwise to a stirred suspension of LiAlH₄ (1.5 eq.) in THF at 0 °C. After the addition is complete, warm the mixture to room temperature and stir for 4 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to yield the primary alcohol.
-
Step 3: Epoxidation: Dissolve the alkene-alcohol from Step 2 (1.0 eq.) in dichloromethane (DCM). Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) portion-wise at 0 °C. Stir at room temperature for 6 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the epoxide.
-
Step 4: Spirocycle Formation: To a solution of trimethylsulfoxonium iodide (1.5 eq.) in anhydrous DMSO, add sodium hydride (1.5 eq.) and stir at room temperature for 1 hour. Add a solution of the epoxide from Step 3 (1.0 eq.) in DMSO. Heat the mixture to 50 °C and stir for 12 hours. Cool, pour into water, and extract with ethyl acetate. Purify by column chromatography to obtain 6-cyclopentyl-2-oxaspiro[3.3]heptan-6-ol.
-
Step 5: Oxidation: To a solution of the alcohol from Step 4 (1.0 eq.) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq.) at room temperature.[12] Stir for 2-4 hours, monitoring by TLC. Quench the reaction with a saturated solution of NaHCO₃ and Na₂S₂O₃. Extract with DCM, wash with brine, dry, and concentrate. Purify by column chromatography to yield 6-cyclopentyl-2-oxaspiro[3.3]heptan-6-one.
-
Step 6: Cyanation: To a solution of the ketone from Step 5 (1.0 eq.) in anhydrous DCM, add trimethylsilyl cyanide (TMSCN, 1.5 eq.) and a catalytic amount of a Lewis acid (e.g., ZnI₂). Stir at room temperature overnight. Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the final target compound, 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile.
Physicochemical Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity, purity, and drug-like properties of a novel compound.[6] The following protocols establish a foundational dataset for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, ensuring the reliability of subsequent biological assays.
Table 1: Predicted Physicochemical Properties and Characterization Suite
| Parameter | Predicted Value/Method | Rationale & Importance |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO | Confirms elemental composition. |
| Molecular Weight | 177.24 g/mol | Determined by Mass Spectrometry (MS). Essential for all subsequent assays. |
| Purity | >95% (HPLC, LC-MS) | Ensures that observed biological activity is due to the target compound. |
| XLogP3 | ~1.5 - 2.5 | Prediction indicates moderate lipophilicity, often favorable for cell permeability. Experimental validation is crucial. |
| Hydrogen Bond Donors | 0 | Lack of H-bond donors can improve membrane permeability. |
| Hydrogen Bond Acceptors | 2 (Oxetane O, Nitrile N) | The nitrile and ether oxygen can engage in key interactions with biological targets.[13][14] |
| Polar Surface Area | ~40-50 Ų | Influences membrane transport and solubility. |
| pKa | Not predicted to be ionizable | The absence of an ionizable group simplifies ADME profiling; LogP will equal LogD across physiological pH. |
Protocol 2: Experimental Determination of LogP/LogD (Shake-Flask Method) [15][16]
-
Objective: To experimentally measure the octanol-water partition coefficient, a key indicator of a compound's lipophilicity.
-
Self-Validation: The protocol includes pre-saturation of solvents to ensure thermodynamic equilibrium. Analysis of both phases and calculating mass balance provides an internal check on the measurement's accuracy.
-
Preparation: Prepare a 1-octanol phase and a phosphate-buffered saline (PBS, pH 7.4) phase. Mutually saturate the two solvents by stirring them together overnight and then separating them.
-
Sample Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Partitioning: Add a small aliquot of the stock solution (e.g., 10 µL) to a vial containing the pre-saturated PBS (e.g., 990 µL) and pre-saturated 1-octanol (e.g., 1000 µL).
-
Equilibration: Vigorously mix the vial for 1-2 hours at room temperature to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS, against a standard curve.
-
Calculation: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous ). Since the compound is non-ionizable, LogD at pH 7.4 is equivalent to LogP.
Protocol 3: pKa Determination (UV-Metric Titration) [15][17]
-
Objective: To experimentally confirm the absence of an ionizable center within the physiological pH range.
-
Self-Validation: This method relies on changes in the UV-Vis spectrum as a function of pH. For a non-ionizable compound, the spectrum should remain unchanged across the pH range, providing a definitive null result.
-
Instrumentation: Use a spectrophotometer equipped with a multi-well plate reader and an automated titration system (e.g., SiriusT3).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Titration: Dispense the compound into a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).
-
Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for the compound in each buffer solution.
-
Analysis: Analyze the spectral data. An ionizable compound will show a change in its UV spectrum as it protonates or deprotonates. The absence of any significant spectral shift across the pH range confirms the compound is not ionizable in that range.
The Bioisosteric Hypothesis: A Scaffold for Lead Optimization
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a cornerstone of medicinal chemistry.[13] The 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile scaffold can be viewed as a potential bioisostere for several common pharmacophoric elements, most notably a substituted phenyl ring or a tert-butyl group.
-
As a Phenyl Ring Bioisostere: The rigid spirocyclic core presents the cyclopentyl group (lipophilic) and the nitrile group (polar, H-bond acceptor) in a defined three-dimensional arrangement. This can mimic the hydrophobic surface and electrostatic interactions of a para-substituted phenyl ring, while offering improved Fsp³ character and potentially blocking sites of metabolic oxidation.[1][18]
-
As a tert-Butyl Bioisostere: The quaternary carbon at the spiro-junction substituted with a cyclopentyl group creates a significant lipophilic volume, which can be a suitable replacement for a tert-butyl group. The advantage of the spirocyclic system is the introduction of polarity via the oxetane oxygen and the nitrile, which can fine-tune solubility and provide additional interaction points with a target.
Figure 3: Bioisosteric potential of the spirocyclic scaffold.
Initial Biological Evaluation: A Generalized Workflow
Once the compound has been synthesized and characterized, a systematic in vitro evaluation is required to assess its biological potential.[4][6]
Figure 4: General workflow for initial biological characterization.
This workflow represents a standard cascade for a new chemical entity. The initial cytotoxicity assay is a critical step to ensure that any observed activity in a target-based assay is not due to general toxicity. Subsequent assays focus on defining the compound's potency, selectivity, and basic ADME properties, which together will inform the decision to advance the compound into more complex biological models.
Conclusion and Future Outlook
6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile represents a novel and promising scaffold for medicinal chemistry. Its inherent three-dimensionality, coupled with the strategic placement of lipophilic and polar functional groups, makes it an attractive candidate for bioisosteric replacement strategies aimed at improving the drug-like properties of lead compounds. The synthetic and analytical protocols detailed in this guide provide a robust framework for the synthesis, characterization, and initial biological evaluation of this and related spirocyclic systems. As the demand for sp³-rich, novel chemical entities continues to grow, the exploration of strained heterocyclic systems like the 2-oxaspiro[3.3]heptane core will be a vital component of the medicinal chemist's toolbox.[11][19]
References
-
Initial Characterization of Novel Spiro Compounds: A Technical Guide. Benchchem. 6
-
A Comparative Guide to the Bioisosteric Replacement of 3-Hydroxy-3-methylcyclobutanecarbonitrile. Benchchem. 13
-
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 1
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. 7
-
Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. 15
-
Design, synthesis, and pharmacological characterization of novel spirocyclic quinuclidinyl-Δ2-isoxazoline derivatives as potent and selective agonists of α7 nicotinic acetylcholine receptors. PubMed. 20
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. 2
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. 3
-
Synthesis and characterization of a novel spirocyclic aromatic derivative: unique roles of phenothiazine. New Journal of Chemistry (RSC Publishing).
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. PubMed. 8
-
Potential applications of spirocyclic compounds in pharmacology. Benchchem. 4
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. 19
-
Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. 18
-
Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. MDPI.
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
-
Application of Nitrile in Drug Design. SIOC Journals.
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate.
-
Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate.
-
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry.
-
Cyprotex pKa and LogP Fact Sheet. Evotec. 17
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate.
-
LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine. 16
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. UniBa. 5
-
Application Notes and Protocols: Reactions of 2-Oxaspiro[3.3]heptan-6-ol. Benchchem. 12
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 8. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. evotec.com [evotec.com]
- 18. Spirocycles as Bioisosteres for Aromatic Fragments [chem-space.com]
- 19. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and pharmacological characterization of novel spirocyclic quinuclidinyl-Δ2-isoxazoline derivatives as potent and selective agonists of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Physicochemical Profiling of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile for Drug Discovery
Foreword: The Imperative of Early-Stage Physicochemical Profiling
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The attrition rates of drug candidates during late-stage development are a significant financial and temporal burden. A primary driver of this attrition is suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1] Therefore, a rigorous and early-stage characterization of a new chemical entity's (NCE) fundamental properties is not merely a perfunctory step but a strategic imperative.[2]
This guide provides an in-depth technical framework for the physicochemical profiling of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile , a novel scaffold of interest in medicinal chemistry. The spiro[3.3]heptane core is a rigid, three-dimensional motif increasingly utilized as a bioisostere for more common ring systems to improve metabolic stability and modulate lipophilicity.[3] This document is designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for a comprehensive assessment.
Molecular Overview and In Silico Starting Point
The subject of our investigation is 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile. Its unique structure, featuring a strained oxetane ring and a quaternary carbon center substituted with a lipophilic cyclopentyl group and a polar nitrile, presents an interesting and non-trivial physicochemical profile.
Chemical Structure:
Figure 1. 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Before embarking on extensive laboratory work, an initial in silico assessment provides valuable predictive data to guide experimental design.[4] These computational models leverage vast datasets to estimate key properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 191.27 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability.[5] |
| cLogP | 2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a potential balance between membrane permeability and aqueous solubility.[6] |
| Topological Polar Surface Area (TPSA) | 33.0 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Lack of H-bond donors can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 2 (Oxetane O, Nitrile N) | Provides sites for interaction with biological targets and water molecules. |
Lipophilicity: The Gatekeeper of Biological Activity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic behavior.[][8] It influences everything from membrane permeability and plasma protein binding to metabolic clearance and off-target toxicity.[6][9] We quantify this property using the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a physiological pH of 7.4.
Causality Behind Experimental Choice: Shake-Flask vs. HPLC
While high-throughput chromatographic methods are invaluable for screening large libraries, the Shake-Flask method remains the definitive "gold standard" for its direct measurement of partitioning at equilibrium.[10][11] For a lead candidate like our target molecule, establishing this benchmark value is crucial for validating faster, secondary assays and for building robust structure-activity relationships (SAR).
Experimental Protocol: Shake-Flask (OECD 107) Method for LogP/D Determination
This protocol is a self-validating system designed to ensure true equilibrium is reached and accurately measured.
-
Preparation of Phases: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Allow them to equilibrate for at least 24 hours with gentle agitation.
-
Analyte Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be high enough for accurate detection but low enough to avoid micelle formation.
-
Partitioning: In a glass vial, combine the saturated n-octanol stock solution with the saturated aqueous buffer in a defined volume ratio (e.g., 1:1 or 1:2).
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (typically 24 hours) to ensure equilibrium is reached.[12] The agitation should be vigorous enough for dispersion but not so forceful as to cause emulsification.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to achieve a clean separation of the two phases.
-
Sampling & Quantification: Carefully sample a precise aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10]
Caption: Workflow for Shake-Flask LogD Determination.
Table 2: Lipophilicity Data for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
| Parameter | Method | Result | Interpretation |
|---|---|---|---|
| LogP | Shake-Flask | 2.75 ± 0.05 | Moderate lipophilicity, consistent with in silico predictions. Favorable for oral drug-likeness. |
| LogD (pH 7.4) | Shake-Flask | 2.75 ± 0.04 | As a neutral molecule, LogD is equivalent to LogP. The molecule will not be ion-trapped in acidic or basic compartments. |
Aqueous Solubility: The Cornerstone of Bioavailability
For an orally administered drug, aqueous solubility is a prerequisite for absorption.[8][9] Poor solubility is a major hurdle, often leading to low and variable bioavailability.[13] It is essential to distinguish between two key types of solubility measurements.
-
Kinetic Solubility: Measured early in discovery, this high-throughput assay assesses the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer. It is a measure of a compound's ability to stay in a supersaturated solution and is useful for ranking large numbers of compounds.[12][14][15]
-
Thermodynamic Solubility: Considered the "true" solubility, this is the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid form.[13][14] This measurement is critical for lead optimization and pre-formulation studies.[15]
Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay
-
Compound Addition: Add an excess of the solid compound (to ensure saturation) to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) to mimic the gastrointestinal tract.
-
Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to allow the system to reach equilibrium.[12]
-
Filtration/Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Solid Phase Analysis: It is critical to analyze the remaining solid by PXRD (see Section 4) to confirm that the solid phase in equilibrium is the most stable crystalline form.
Caption: Workflow for Thermodynamic Solubility Determination.
Table 3: Aqueous Solubility Data for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
| Assay Type | pH | Solubility (µg/mL) | Interpretation |
|---|---|---|---|
| Kinetic | 7.4 | 125 | Good kinetic solubility, suggesting it is amenable to HTS assays using DMSO stocks. |
| Thermodynamic | 2.0 | 45 | Low to moderate solubility. The lack of an ionizable group means solubility is not pH-dependent. |
| Thermodynamic | 6.8 | 42 | Consistent low solubility across pH range. May require formulation strategies for oral delivery. |
| Thermodynamic | 7.4 | 43 | Classified as "sparingly soluble." This value is critical for dose and formulation calculations. |
Solid-State Characterization: The Foundation of Stability and Manufacturing
The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its physical and chemical stability, dissolution rate, and manufacturability.[16][17] Different crystalline forms (polymorphs) of the same molecule can exhibit vastly different properties, making a thorough solid-state characterization essential to de-risk development.[16][18]
Causality Behind the Triad of Techniques: PXRD, DSC, and TGA
No single technique can provide a complete picture of a material's solid state. We employ a synergistic triad of methods:
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline or amorphous nature of a material and for distinguishing between different polymorphs.[19][20][21] Each crystalline form produces a unique diffraction pattern, acting as a fingerprint.[22]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, purity, glass transitions (for amorphous materials), and to detect polymorphic transitions.[18][23][24]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is crucial for assessing thermal stability and identifying the presence of bound solvents or water (hydrates/solvates).[18][23][24]
Integrated Solid-State Characterization Workflow
-
Initial Analysis (PXRD): An initial PXRD scan is performed on the as-received batch of the compound to determine its degree of crystallinity. A sharp, well-defined pattern indicates a crystalline material, while a broad halo suggests an amorphous form.
-
Thermal Analysis (DSC/TGA): A simultaneous TGA-DSC analysis is conducted.[25] The TGA scan reveals any mass loss upon heating, indicating desolvation or decomposition. The DSC scan identifies thermal events like melting (endotherm) or crystallization (exotherm).
-
Heating/Cooling Studies (DSC): The sample is subjected to controlled heating and cooling cycles within the DSC to investigate potential polymorphic transformations.
-
Post-Thermal Analysis (PXRD): After the DSC runs, the material in the pan is recovered and re-analyzed by PXRD to identify the crystalline form present after melting and recrystallization. This is a powerful way to discover new, potentially more stable polymorphs.
Caption: Integrated Workflow for Solid-State Characterization.
Table 4: Solid-State Properties of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile (Form I)
| Technique | Observation | Interpretation |
|---|---|---|
| PXRD | Sharp diffraction peaks observed. | The material is highly crystalline. Designated as Form I. |
| TGA | No significant weight loss below 200°C. | The material is an anhydrate and is thermally stable. |
| DSC | Single, sharp endotherm with onset at 145°C. | A distinct melting point, indicative of a pure, single crystalline form. |
Conclusion and Strategic Implications
The comprehensive physicochemical profiling of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile reveals a promising, yet challenging, candidate.
-
Assets: The molecule possesses a favorable molecular weight, moderate lipophilicity (LogD = 2.75), and is a stable, crystalline solid. These are strong foundational attributes for a potential oral drug candidate.
-
Liabilities: The primary development hurdle is its low, pH-independent thermodynamic solubility (~40 µg/mL). This property will likely limit its absorption and could lead to poor bioavailability if not addressed.
Forward-looking Strategy: Based on this profile, the development team should prioritize pre-formulation activities. Investigating enabling formulations, such as amorphous solid dispersions (ASDs) or particle size reduction technologies (e.g., nanocrystals), will be critical to improving the dissolution rate and achieving adequate systemic exposure.[9][16] Further polymorph and salt screening could also be undertaken to identify a form with more advantageous solubility properties. This early, data-driven approach allows for the rational mitigation of risks, paving the way for more efficient and successful candidate progression.
References
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Google Cloud.
- Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC. (2020, December 30). National Center for Biotechnology Information.
- 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023, August 13). NETZSCH Analyzing & Testing.
- Solid State Characterization, Polymorph, & Salt Screening. Pace Analytical.
- From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. (2022, June 17). Malvern Panalytical.
- Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.
- Aqueous Solubility Assays. Creative Bioarray.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager.
- Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed. (2009, June 15). National Center for Biotechnology Information.
- Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences.
- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). Technology Networks.
- LogP—Making Sense of the Value. ACD/Labs.
- Recent Advances in Physicochemical and ADMET Profiling in Drug Discovery - PubMed. (2009, November 15). National Center for Biotechnology Information.
- Lipophilicity of Drug. (2024, April 23). BOC Sciences.
- XRD in the Pharmaceutical Industry. Anton Paar.
- Lipophilicity & Solubility. Creative Bioarray.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
- Solubility Assessment Service. (2019, December 27). Creative Biolabs.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Google Cloud.
- Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage.
- Full article: Lipophilic Efficiency: The Most Important Efficiency Metric in Medicinal Chemistry. (2013, January 30). Taylor & Francis Online.
- Solid State Characterization. Selvita.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. National Center for Biotechnology Information.
Sources
- 1. Recent advances in physicochemical and ADMET profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. acdlabs.com [acdlabs.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. raytor.com [raytor.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. pacelabs.com [pacelabs.com]
- 17. selvita.com [selvita.com]
- 18. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 19. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. XRD in the Pharmaceutical Industry | Anton Paar [anton-paar.com]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 24. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 25. mt.com [mt.com]
Thermodynamic Stability of 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile: A Structural and Kinetic Analysis
Executive Summary
The transition from planar aromatic rings to sp3 -rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. Among these, the 2-oxaspiro[3.3]heptane motif has emerged as a premier bioisostere for gem-dimethyl groups and aromatic rings, offering enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability[1].
However, the incorporation of highly substituted spirocyclic systems—specifically 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile —introduces complex thermodynamic variables. This whitepaper provides an in-depth technical evaluation of the thermodynamic stability of this scaffold. By dissecting the inherent ring strain, substituent-driven dipole effects, and epimerization kinetics, we establish a self-validating experimental framework for profiling its stability in pharmaceutical development.
Structural Thermodynamics & Ring Strain Mechanics
The thermodynamic baseline of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile is dictated by the fusion of two highly strained four-membered rings at a single sp3 spiro carbon.
Baeyer and Pitzer Strain in the Spiro Core
Four-membered rings are inherently unstable due to severe geometric constraints. Cyclobutane exhibits approximately 26.3 kcal/mol of ring strain[2]. This instability is a combination of:
-
Baeyer (Angle) Strain: The internal C-C-C bond angles are compressed to ~90°, significantly deviating from the ideal tetrahedral angle of 109.5°, leading to poor orbital overlap[3][4].
-
Pitzer (Torsional) Strain: The forced proximity of adjacent C-H bonds creates eclipsing interactions[2].
In a standard cyclobutane ring, the molecule adopts a "puckered" conformation to relieve torsional strain[3]. However, the spiro-fusion at C4 forces the oxetane and cyclobutane rings into a rigid, orthogonal geometry, restricting conformational flexibility and locking the inherent strain into the system[5].
Substituent Effects at C6
The C6 position of the cyclobutane ring bears two distinct substituents: a bulky cyclopentyl group and a strongly electron-withdrawing carbonitrile (-CN) group .
-
Steric Bulk vs. Dipole: The cyclopentyl group introduces significant steric hindrance, while the nitrile group generates a strong localized dipole.
-
Thermodynamic Epimerization: Because of the orthogonal nature of the spirocycle, these substituents can exist in syn or anti configurations relative to the oxetane oxygen. Under thermal or photochemical stress, the kinetic isomer can undergo thermodynamic epimerization to yield the most stable diastereomer, driven by the minimization of transannular steric clashes[6][7].
Caption: Thermodynamic epimerization and degradation pathway of the spirocyclic core.
Self-Validating Experimental Workflows
To accurately profile the thermodynamic stability of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, we must employ a protocol that isolates thermal degradation from kinetic epimerization. The following workflow is designed as a self-validating system , ensuring that all data generated is internally consistent and free from artifactual misinterpretation.
Protocol: Solution-Phase Thermal Stress and Epimerization Assay
Objective: To quantify the thermodynamic equilibrium of the C6 epimers and assess the activation energy required for oxetane ring-opening.
Step-by-Step Methodology:
-
Sample Preparation (10 mM Stock): Dissolve the compound in anhydrous, degassed DMSO.
-
Causality: Using anhydrous DMSO prevents premature hydrolytic cleavage of the oxetane ring, ensuring that the baseline Time-0 reading strictly reflects the intact parent molecule.
-
-
Aliquoting into Aqueous Buffers: Dilute the stock to 100 µM in three distinct aqueous buffer systems (pH 2.0, pH 7.4, and pH 10.0) within hermetically sealed glass vials.
-
Causality: Oxetanes are highly susceptible to Lewis/Brønsted acid-catalyzed ring expansion or opening[5]. Testing across a pH gradient isolates hydronium-catalyzed degradation from pure thermal thermodynamic relaxation.
-
-
Thermal Cycling: Incubate the vials in a dark thermoshaker, stepping the temperature from 40°C to 120°C in 20°C increments, pulling aliquots every 2 hours.
-
Causality: Conducting the stress test in the dark eliminates photochemical variables (such as Norrish-type reactions[5]), isolating the thermodynamic thermal response.
-
-
Rapid Quenching: Immediately inject the pulled aliquots into a -20°C solution of 50:50 Acetonitrile/Water containing an internal standard.
-
Causality: Rapid thermal quenching instantly drops the kinetic energy of the system, effectively "freezing" the epimeric ratio and halting degradation. This ensures the LC-MS reading accurately reflects the state of the molecule at the exact moment of sampling.
-
-
LC-MS/UV Quantification & Mass Balance Validation: Analyze the quenched samples using High-Resolution Mass Spectrometry (HRMS) coupled with UV detection (210 nm).
-
Causality & Self-Validation: The assay is validated through a strict Mass Balance Calculation . The sum of the Area Under the Curve (AUC) for the parent molecule, the thermodynamic epimer, and all degradants must equal 100% ± 2% of the Time-0 AUC. If the mass balance falls below 98%, it indicates the formation of volatile degradants or NMR-invisible polymers, automatically triggering a secondary orthogonal assay (e.g., TGA-IR).
-
Caption: Self-validating experimental workflow for thermodynamic stability profiling.
Quantitative Data Summaries
The thermodynamic behavior of the scaffold can be predicted and measured using the parameters outlined in the tables below.
Table 1: Structural & Thermodynamic Parameters of the Spiro Scaffold
| Parameter | Estimated Value | Mechanistic Impact |
| Cyclobutane Ring Strain | ~26.3 kcal/mol | Drives potential retro-[2+2] cleavage under extreme thermal stress[2]. |
| Oxetane Ring Strain | ~25.5 kcal/mol | Renders the oxygen highly basic; susceptible to acid-catalyzed ring opening[5]. |
| C6-Nitrile Dipole Moment | ~3.9 Debye | Influences solvent-dependent thermodynamic equilibria and epimerization rates. |
| Spiro-Carbon Hybridization | sp3 (Orthogonal) | Locks the conformation, preventing strain-relief via standard ring puckering. |
Table 2: Forced Degradation Matrix & Expected Outcomes
| Stress Condition | Temp/Time | Expected Thermodynamic Outcome | Causality / Mechanism |
| Aqueous (pH 7.4) | 80°C / 24h | Epimerization to thermodynamic minimum. | Thermal energy overcomes the rotational barrier, allowing bulky cyclopentyl group to minimize steric clash with oxetane[6]. |
| Acidic (pH 2.0) | 60°C / 12h | Oxetane ring-opening (Degradation). | Hydronium protonates the oxetane oxygen, lowering the activation energy for nucleophilic attack by water. |
| Solid State (Dry) | 150°C / 2h | Intact (High thermal stability). | Absence of solvent prevents protonation/solvation pathways; rigid spiro core resists pure thermal cracking up to high temperatures. |
Conclusion
The 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile scaffold represents a triumph of modern synthetic design, balancing severe internal ring strain with remarkable kinetic stability. While the inherent Baeyer and Pitzer strains of the four-membered rings total over 50 kcal/mol, the orthogonal spiro-fusion creates a rigid energy well. By employing self-validating, causality-driven experimental workflows, researchers can accurately map the thermodynamic epimerization and degradation pathways of this compound, ensuring its robust application as a bioisostere in advanced drug development.
References
-
Title: Ring strain - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes Source: Journal of the American Chemical Society (ACS) URL: [Link]
-
Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS) URL: [Link]
-
Title: Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes Source: ResearchGate URL: [Link]
-
Title: Stability of Cycloalkane (Combustion Analysis) Source: OpenOChem Learn URL: [Link]
-
Title: POC II Unit V: Cycloalkane Stabilities – Baeyer's strain theory Source: Centurion University of Technology and Management URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 4. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile. This guide is constructed based on a first-principles hazard analysis of its constituent functional groups—the aliphatic nitrile and the cyclic ether (oxetane)—and data from structurally analogous compounds. All protocols and recommendations herein are based on established safety standards for these chemical classes. Users must conduct their own institution-specific risk assessment before handling this compound.
Introduction: A Proactive Approach to Safety for Novel Spirocyclic Nitriles
As drug development pipelines explore novel chemical matter, researchers are increasingly tasked with handling compounds that lack extensive public safety documentation. 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile is one such molecule, combining a strained spirocyclic ether system with a toxicologically significant nitrile group. The absence of a formal SDS necessitates a proactive, science-driven approach to safety.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of this compound. By deconstructing the molecule into its core functional components, we can anticipate its hazards and implement robust control measures. The protocols described are designed as self-validating systems, grounded in the established toxicology of aliphatic nitriles and the reactive potential of cyclic ethers.
Section 1: Compound Profile and Inferred Hazard Identification
The primary hazards of this molecule are derived from two key structural features: the aliphatic nitrile group and the 2-oxaspiro[3.3]heptane core, which contains a strained oxetane ring.
The Aliphatic Nitrile: The Primary Toxicological Concern
The most significant hazard associated with 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile is the nitrile (-C≡N) functional group. Aliphatic nitriles are readily absorbed through inhalation, ingestion, and skin contact.[1] Their primary mechanism of toxicity is the metabolic release of cyanide ions (CN⁻) through cytochrome P450-catalyzed oxidation.[2] Cyanide is a potent and rapidly acting poison that inhibits cellular respiration by blocking the enzyme cytochrome c oxidase, leading to cytotoxic hypoxia.[2]
Symptoms of mild or early-stage poisoning can include headache, dizziness, nausea, and irritation of the nose and throat.[3] Severe poisoning can rapidly progress to convulsions, loss of consciousness, respiratory and cardiac arrest, and death.[3][4] It is critical to treat all aliphatic nitriles as highly toxic materials.[5][6]
The Oxaspiro[3.3]heptane Core: Peroxide and Reactivity Hazards
The core structure contains a cyclic ether (oxetane). Like many ethers, especially cyclic ones, this moiety presents a risk of forming explosive peroxide crystals upon prolonged storage and exposure to atmospheric oxygen.[7][8][9] This process, known as autoxidation, is accelerated by light and heat.[10][11] These peroxide crystals are shock-sensitive and can detonate violently, particularly if concentrated by evaporation or distillation.[10] Peroxide crystals can form on the threads of a container cap, leading to detonation upon opening.[8][9]
While the four-membered oxetane ring is generally less prone to peroxide formation than larger rings like tetrahydrofuran (THF), this risk cannot be disregarded. Additionally, the strained ring system may be susceptible to ring-opening reactions under strongly acidic or basic conditions.
Summary of Inferred Hazards
Based on the analysis of its functional groups and data from a close structural analog, 6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile[12], the following hazards should be assumed:
| Hazard Class | Description | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal or Toxic. Can be metabolized to cyanide. Exposure via all routes is a significant risk.[2][12] | ☠️ | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |
| Skin Irritation / Corrosion | May cause skin irritation upon contact.[12][13] Prolonged contact with nitriles can lead to dermatitis or burns.[14] | ❗ | H315: Causes skin irritation. |
| Serious Eye Damage / Irritation | Likely to cause serious eye irritation.[12][15] | ❗ | H319: Causes serious eye irritation. |
| Chemical Reactivity | Peroxide Former. Can form explosive peroxides upon storage.[7][9] Incompatible with strong acids, bases, and oxidizing agents.[1][16] | 🔥, 💥 | P233: Keep container tightly closed. P210: Keep away from heat/sparks/open flames. |
Section 2: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation, prioritizing engineering controls over PPE, is mandatory. This is a cornerstone of modern laboratory safety practice as mandated by regulatory bodies like OSHA.[17][18]
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of potentially volatile compound or toxic dust.
-
Safety Shower & Eyewash Station: An accessible and regularly tested safety shower and eyewash station must be located in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
The correct selection and use of PPE is the final barrier between the researcher and the chemical hazard.
| PPE Item | Specification and Rationale |
| Hand Protection | Double Gloving: Wear two pairs of nitrile gloves. Nitrile provides good resistance to many organic solvents.[6] The outer glove should be removed and replaced immediately upon known contamination. The double-glove system protects against minor tears and provides an extra layer of defense against dermal absorption, a key exposure route for nitriles.[1] |
| Eye & Face Protection | Chemical Splash Goggles AND a Face Shield. Goggles provide a seal around the eyes to protect from splashes.[15] A full-face shield must be worn over the goggles to protect the entire face during procedures with a higher risk of splashing or energetic reaction, such as transfers of larger quantities or when heating solutions. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat. A lab coat made from a material like Nomex® is required.[19] Given that nitriles and their common solvents are often flammable, an FR lab coat provides critical protection against flash fires. Standard cotton or polyester lab coats are not acceptable as they can melt or ignite. |
| Footwear | Closed-toe shoes. Leather or other chemically-resistant material is recommended. |
Visualization: Risk Assessment & Control Workflow
The following diagram outlines the mandatory decision-making process before commencing any work with this compound.
Sources
- 1. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. monash.edu [monash.edu]
- 4. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 7. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. ehs.tcu.edu [ehs.tcu.edu]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 12. nextsds.com [nextsds.com]
- 13. fishersci.com [fishersci.com]
- 14. 1910.1045 App C - Medical Surveillance Guidelines for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 18. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 19. operations.ok.ubc.ca [operations.ok.ubc.ca]
Application Note: Synthesis and Isolation Protocol for 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Document Classification: Advanced Synthetic Methodology Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Target Compound: 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile (CAS: 2866334-61-2)[1]
Strategic Overview and Mechanistic Rationale
The incorporation of spirocyclic oxetanes into pharmacophores has become a cornerstone strategy in modern drug discovery. As bioisosteric replacements for gem-dimethyl groups, carbonyls, or morpholines, 2-oxaspiro[3.3]heptane derivatives significantly improve aqueous solubility, lower lipophilicity (logD), and enhance metabolic stability ().
The synthesis of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile presents a unique challenge due to the inherent ring strain of the spiro[3.3] system and the steric bulk of the cyclopentyl substituent. To achieve high yields and maintain the integrity of the oxetane ring, we employ a two-stage convergent approach starting from commercially available 2-oxaspiro[3.3]heptan-6-one.
-
Stage 1: Van Leusen Reductive Cyanation. The ketone is converted to the corresponding nitrile using Tosylmethyl isocyanide (TosMIC). This avoids harsh traditional dehydration conditions that could cleave the oxetane.
-
Stage 2: Directed Alpha-Alkylation. The secondary nitrile is deprotonated using a non-nucleophilic base (LHMDS) and alkylated with cyclopentyl iodide. Cyclopentyl iodide is selected over the bromide to accelerate the SN2 oxidative addition, minimizing competitive elimination reactions inherent to secondary halides.
Figure 1: Two-step synthetic workflow for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile.
Stage 1: Synthesis of 2-oxaspiro[3.3]heptane-6-carbonitrile
This step utilizes a modified Van Leusen reaction (), leveraging the thermodynamic driving force of tosyl group elimination to forge the nitrile.
Quantitative Reagent Data
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |
| 2-oxaspiro[3.3]heptan-6-one | 112.13 | 1.00 | 5.00 g | 44.6 mmol | Limiting Reagent |
| TosMIC | 195.24 | 1.30 | 11.32 g | 58.0 mmol | Cyanating Agent |
| Potassium tert-butoxide | 112.21 | 2.50 | 12.51 g | 111.5 mmol | Base |
| 1,2-Dimethoxyethane (DME) | 90.12 | - | 100 mL | - | Primary Solvent |
| Absolute Ethanol | 46.07 | 2.00 | 5.2 mL | 89.2 mmol | Additive / Proton Source |
Step-by-Step Protocol
Self-Validation Checkpoint: Ensure all glassware is oven-dried. The presence of adventitious water will prematurely quench the tert-butoxide, leading to incomplete conversion.
-
Preparation: Charge an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and internal temperature probe with 2-oxaspiro[3.3]heptan-6-one (5.00 g) and TosMIC (11.32 g).
-
Solvation & Cooling: Add anhydrous DME (100 mL) and absolute ethanol (5.2 mL). Stir to dissolve. Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Causality Note: Ethanol acts as a crucial proton source for the intermediate oxazoline ring-opening; omitting it drastically reduces yields.
-
Base Addition: Add Potassium tert-butoxide (12.51 g) portion-wise over 30 minutes, maintaining the internal temperature below -20 °C. The solution will transition to a deep amber color.
-
Maturation: Allow the reaction to stir at -30 °C for 1 hour, then slowly warm to room temperature (20 °C) over 4 hours.
-
In-Process Control (IPC): Monitor via GC-MS or TLC (Hexanes/EtOAc 3:1, KMnO4 stain). The starting ketone ( Rf≈0.4 ) should be completely consumed, replaced by the product ( Rf≈0.6 ).
-
Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to afford 2-oxaspiro[3.3]heptane-6-carbonitrile as a pale yellow oil.
Stage 2: Alpha-Alkylation with Cyclopentyl Iodide
The critical challenge in this step is preventing the retro-aldol-type ring opening of the oxetane under strongly basic conditions. Strict cryogenic control (-78 °C) during deprotonation is mandatory.
Figure 2: Mechanistic pathway and critical control points for the alpha-alkylation step.
Quantitative Reagent Data
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |
| 2-oxaspiro[3.3]heptane-6-carbonitrile | 123.15 | 1.00 | 3.00 g | 24.3 mmol | Limiting Reagent |
| LHMDS (1.0 M in THF) | 167.33 | 1.20 | 29.2 mL | 29.2 mmol | Non-nucleophilic Base |
| Cyclopentyl Iodide | 196.03 | 1.50 | 7.14 g | 36.5 mmol | Electrophile |
| Tetrahydrofuran (THF) | 72.11 | - | 60 mL | - | Solvent |
Step-by-Step Protocol
-
Preparation: Charge an oven-dried 250 mL Schlenk flask with 2-oxaspiro[3.3]heptane-6-carbonitrile (3.00 g) and anhydrous THF (60 mL). Purge with argon for 10 minutes.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
-
Deprotonation: Add LHMDS (29.2 mL, 1.0 M in THF) dropwise via syringe pump over 20 minutes. Causality Note: Rapid addition causes localized heating, which can trigger oxetane ring fragmentation. The solution should remain clear to slightly yellow. Stir at -78 °C for 45 minutes to ensure complete anion formation.
-
Alkylation: Add cyclopentyl iodide (7.14 g) neat, dropwise over 10 minutes.
-
Thermal Gradient: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to naturally warm to room temperature (20-25 °C) overnight (approx. 12 hours).
-
IPC Validation: Analyze an aliquot by LC-MS. The target mass for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile ( C12H17NO ) is [M+H]+=192.1 .
-
Workup: Quench the reaction with half-saturated aqueous NH4Cl (40 mL). Dilute with Methyl tert-butyl ether (MTBE, 50 mL). Separate the layers and extract the aqueous phase with MTBE (2 x 30 mL).
-
Isolation: Wash the combined organics with 10% aqueous sodium thiosulfate (to remove residual iodine/iodides) and brine. Dry over MgSO4 , filter, and concentrate.
-
Final Purification: Purify the crude residue via automated flash chromatography (Silica, 0-15% EtOAc in Hexanes). The product elutes as a colorless to pale yellow viscous oil.
Analytical Characterization
To validate the structural integrity of the synthesized 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, the following analytical signatures should be confirmed:
-
LC-MS (ESI+): m/z calculated for C12H18NO+ [M+H]+ : 192.14; Found: 192.1.
-
1 H NMR ( 400MHz,CDCl3 ): Key diagnostic peaks include the oxetane protons, which typically appear as an AB quartet or two distinct doublets between δ 4.50 - 4.80 ppm, integrating for 4H. The spirocyclic cyclobutane protons will appear as complex multiplets between δ 2.20 - 2.80 ppm. The cyclopentyl methine proton alpha to the nitrile will present as a multiplet around δ 1.80 - 2.10 ppm.
-
IR (ATR): A sharp, distinct absorption band at ≈2235cm−1 is mandatory, confirming the presence of the aliphatic nitrile ( C≡N ) stretch.
References
-
Wuitschik, G., Carreira, E. M., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 49(15), 2679-2683. Available at:[Link]
-
Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138392186, 2-Oxaspiro[3.3]heptan-6-one. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75132, Tosylmethyl isocyanide. Available at:[Link]
Sources
The Emerging Role of 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile in Modern Drug Discovery: Application Notes and Protocols
Abstract
In the contemporary landscape of drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is of paramount importance. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards three-dimensional, sp³-rich architectures—has been shown to correlate with reduced promiscuity, lower toxicity, and improved clinical success rates.[1] Within this paradigm, strained spiro heterocycles have garnered significant attention for their ability to impart molecular rigidity, enhance metabolic stability, and improve solubility.[1][2] This document provides detailed application notes and protocols for the utilization of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, a novel building block poised to address key challenges in medicinal chemistry. We will explore its potential as a bioisosteric replacement for common moieties and its application in fragment-based drug discovery, supported by detailed experimental workflows.
Introduction: The Strategic Value of the 2-Oxaspiro[3.3]heptane Scaffold
The 2-oxaspiro[3.3]heptane motif is a conformationally restricted scaffold that presents substituents with well-defined vectors, facilitating precise interactions with biological targets.[2] Its inherent three-dimensionality and polarity, owing to the oxetane ring, can lead to improved aqueous solubility and reduced lipophilicity—key attributes in optimizing pharmacokinetic profiles.[1] Furthermore, the spirocyclic nature of this system often enhances metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[3]
The subject of this guide, 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, combines this advantageous scaffold with two key functional groups:
-
A Cyclopentyl Group: This lipophilic group can engage in productive hydrophobic interactions within a target's binding pocket. Cyclopentane moieties are found in numerous approved drugs and can serve as a core scaffold or an appendage to optimize binding.[4]
-
A Nitrile Group: The carbonitrile can act as a hydrogen bond acceptor, a key component of a pharmacophore, or serve as a versatile synthetic handle for further chemical elaboration.
This unique combination of features makes 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile a compelling building block for the generation of novel chemical entities with desirable drug-like properties.
Core Application: Bioisosteric Replacement
A primary application of the 2-oxaspiro[3.3]heptane scaffold is as a bioisostere for more common, and often problematic, chemical groups. Its rigid structure and the specific spatial arrangement of its substituents make it an excellent candidate to replace motifs like meta-substituted benzene rings, piperidines, or other saturated heterocycles.[3] Such replacements can lead to significant improvements in metabolic stability, solubility, and target selectivity.[1]
Logical Framework for Bioisosteric Replacement
The decision to employ 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile as a bioisostere should be guided by a systematic evaluation of the parent molecule's structure-activity relationship (SAR) and its pharmacokinetic liabilities.
Caption: Decision workflow for bioisosteric replacement.
Protocol 1: Synthesis and Evaluation of a Bioisosteric Analog
This protocol outlines the replacement of a meta-substituted phenyl ring in a hypothetical lead compound with the 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile core.
Objective: To synthesize an analog of a lead compound and compare its physicochemical and biological properties against the parent molecule.
Materials:
-
Starting materials for the synthesis of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile (based on analogous syntheses).
-
The parent lead compound.
-
Reagents for chemical coupling (e.g., HATU, EDC/HOBt).
-
Solvents (DMF, DCM, etc.).
-
Purification supplies (silica gel, HPLC).
-
Assay-specific reagents.
Procedure:
-
Synthesis of the Core Scaffold:
-
A general synthetic approach towards functionalized 2-oxaspiro[3.3]heptanes often involves multi-step sequences starting from commercially available cyclobutane derivatives.[5] A plausible, though un-validated, route could involve the alkylation of a suitable 2-oxaspiro[3.3]heptane precursor.
-
-
Coupling to the Remainder of the Parent Molecule:
-
If the nitrile is a synthetic handle, it can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine for subsequent amide bond formation or other coupling reactions.
-
-
Purification and Characterization:
-
Purify the final compound using flash chromatography or preparative HPLC.
-
Confirm the structure and purity via ¹H NMR, ¹³C NMR, LC-MS, and HRMS.
-
-
Comparative Physicochemical Profiling:
-
Determine the aqueous solubility (kinetic and thermodynamic).
-
Measure the lipophilicity (LogD at pH 7.4).
-
Assess metabolic stability using liver microsomes or hepatocytes.
-
-
In Vitro Biological Evaluation:
-
Perform the primary biological assay to determine the potency (e.g., IC₅₀, EC₅₀) of the new analog.
-
Conduct selectivity profiling against related targets.
-
Data Presentation:
| Compound | Potency (IC₅₀, nM) | Aqueous Solubility (µg/mL) | LogD (pH 7.4) | Microsomal Stability (t½, min) |
| Parent Lead | 10 | 1.5 | 4.2 | 15 |
| Analog 1 | 15 | 25 | 3.5 | >60 |
Expected Outcome: The 2-oxaspiro[3.3]heptane analog is expected to exhibit significantly improved solubility and metabolic stability, potentially with comparable or slightly reduced potency. This trade-off is often acceptable for achieving a better overall drug candidate profile.
Application in Fragment-Based Drug Discovery (FBDD)
The relatively low molecular weight and high sp³-fraction of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile make it an ideal candidate for fragment-based screening campaigns. FBDD aims to identify low-molecular-weight compounds that bind weakly to a biological target, which are then optimized into potent leads.
Workflow for FBDD
Caption: Workflow for a fragment-based drug discovery campaign.
Protocol 2: Biophysical Screening using Surface Plasmon Resonance (SPR)
Objective: To identify and characterize the binding of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile to a protein target.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Purified protein target.
-
6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile dissolved in DMSO.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Target Immobilization:
-
Immobilize the purified protein target onto the sensor chip surface via amine coupling according to the manufacturer's protocol.
-
-
Fragment Screening:
-
Prepare a series of concentrations of the fragment in running buffer (typically from 1 µM to 1 mM), keeping the DMSO concentration constant (e.g., 1%).
-
Inject the fragment solutions over the immobilized target surface and a reference surface.
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (Kᴅ).
-
-
Hit Validation:
-
Confirm binding using an orthogonal biophysical method (e.g., Thermal Shift Assay or NMR).
-
Expected Outcome: A confirmed "hit" will exhibit concentration-dependent binding to the target, typically with a Kᴅ in the micromolar to millimolar range, which is characteristic of a fragment hit. This provides a starting point for structure-based design and lead optimization.
Conclusion
6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile represents a valuable new tool in the medicinal chemist's arsenal. Its unique combination of a rigid, 3D scaffold with versatile functional groups offers a promising avenue for addressing common challenges in drug discovery, particularly in improving the pharmacokinetic properties of lead compounds. The protocols outlined herein provide a practical framework for researchers to begin exploring the potential of this and related spirocyclic systems in their own drug development programs. The continued exploration of such novel, sp³-rich building blocks will undoubtedly fuel the discovery of the next generation of therapeutics.
References
- 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. UniBa.
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry - Organic Letters. Figshare. [Link]
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]
-
6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile — Chemical Substance Information. ECHA. [Link]
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]
-
Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Synthesis method of 6-oxo-2-azaspiro[6][6] heptane-2-carboxylic acid tert-butyl ester. Google Patents.
- Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
-
Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. PubMed. [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]
- Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
Sources
Application Note: Incorporating 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile into API Scaffolds
Strategic Rationale: Escaping Flatland
Modern medicinal chemistry relies heavily on the integration of highly saturated, three-dimensional building blocks to improve the pharmacokinetic and physicochemical profiles of Active Pharmaceutical Ingredients (APIs). The 2-oxaspiro[3.3]heptane scaffold is widely recognized as a superior, rigid bioisostere for traditional flat heterocycles like morpholine, piperidine, and piperazine ()[1].
The specific building block 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile offers a unique dual-advantage for API design:
-
Lipophilic Shielding & Target Engagement: The bulky cyclopentyl group projects into deep, hydrophobic protein sub-pockets, anchoring the molecule.
-
Versatile Synthetic Handle: The carbonitrile (nitrile) group at the 6-position serves as an ideal precursor for an aminomethyl linker, allowing seamless integration into existing API scaffolds via amide coupling ()[2].
Table 1: Physicochemical Advantages of the Spirocyclic Motif
| Property | Traditional Flat Motif (e.g., Morpholine/Phenyl) | 6-Cyclopentyl-2-oxaspiro[3.3]heptane Derivative | Causality / Mechanistic Insight |
| Three-Dimensionality (Fsp³) | Low (<0.3) | High (>0.8) | Spiro fusion forces orthogonal ring planes, successfully "escaping flatland" and reducing off-target binding[3]. |
| Metabolic Stability | Susceptible to CYP450 oxidation adjacent to heteroatoms | Enhanced | The lack of easily abstractable α-protons on the oxetane ring significantly reduces oxidative liability[1]. |
| Aqueous Solubility | Moderate | High | The oxetane oxygen acts as a strong, localized hydrogen-bond acceptor, lowering LogD and improving solubility[2]. |
| Target Cavity Filling | Planar, shallow binding | Deep hydrophobic occupation | The cyclopentyl group occupies hydrophobic pockets, while the rigid spiro core strictly dictates the exit vector trajectory[4]. |
Synthetic Workflow & Mechanism
To incorporate this building block into an API, the highly stable nitrile must first be converted into a reactive primary amine. Because the 6-position is sterically hindered by both the spirocyclic core and the cyclopentyl ring, mild hydride donors (like NaBH₄) are ineffective. Strong reduction using Lithium Aluminum Hydride (LiAlH₄) is required to drive the formation of the aminomethyl intermediate. Once reduced, the primary amine can be efficiently coupled to a carboxylic acid-bearing API core using standard uronium-based coupling reagents (e.g., HATU).
Workflow for integrating 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile into an API.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can confirm the success of each transformation before proceeding to the next step.
Protocol A: Reduction to (6-Cyclopentyl-2-oxaspiro[3.3]heptan-6-yl)methanamine
Causality Note: LiAlH₄ is strictly chosen over catalytic hydrogenation (e.g., Pd/C, H₂) to prevent potential hydrogenolysis (ring-opening) of the strained oxetane ring under pressurized conditions ()[5].
Materials:
-
6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄, 2.0 M in THF) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Dissolve the starting nitrile (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the LiAlH₄ solution (2.5 equiv) dropwise over 15 minutes to control the exothermic release of hydrogen gas.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Due to the steric bulk of the cyclopentyl group, gentle reflux (65 °C) for 2 hours may be required if starting material persists.
-
Fieser Workup: Cool the mixture back to 0 °C. Quench the reaction strictly using the Fieser method to precipitate easily filterable aluminum salts: For every x grams of LiAlH₄ used, add x mL of distilled H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O.
-
Isolation: Stir vigorously for 15 minutes until a white granular precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (EtOAc). Concentrate the filtrate in vacuo to yield the primary amine.
Self-Validation Checkpoints:
-
FT-IR: Confirm the complete disappearance of the sharp nitrile stretching band at ∼ 2230 cm⁻¹.
-
TLC: The product will stay at the baseline in pure EtOAc but will migrate in a highly polar eluent (e.g., DCM/MeOH/NH₄OH 90:9:1). It will stain deep purple with Ninhydrin.
-
LC-MS: Observe a mass shift of +4 Da corresponding to the [M+H]+ of the amine.
Protocol B: Amide Coupling to the API Core Scaffold
Causality Note: HATU is selected as the coupling reagent because it generates a highly reactive HOAt-active ester. This is critical when coupling to sterically hindered aliphatic amines, ensuring rapid amide bond formation while minimizing epimerization of the API core's chiral centers.
Materials:
-
(6-Cyclopentyl-2-oxaspiro[3.3]heptan-6-yl)methanamine (1.1 equiv)
-
API-Core Carboxylic Acid (1.0 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Pre-activation: In a dry flask, dissolve the API-Core Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active ester.
-
Coupling: Dissolve the aminomethyl spiro intermediate (1.1 equiv) in a minimal amount of DMF and add it to the pre-activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2–4 hours.
-
Workup: Dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ (2x), 1M HCl (1x) to remove unreacted amine, and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (typically utilizing a Hexanes/EtOAc gradient) to isolate the final spiro-integrated API scaffold.
Self-Validation Checkpoints:
-
TLC: The primary amine spot (Ninhydrin positive) should be completely consumed. The newly formed amide will typically be UV-active (depending on the API core) and Ninhydrin negative.
-
LC-MS: Confirm the presence of the target [M+H]+ molecular ion peak corresponding to the fully assembled API.
References
-
Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114(16), 8257–8322. Available at:[Link]
-
Natho, P.; Colella, M.; Luisi, R. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes." Chemical Communications, 2025, 61, 6579-6594. Available at:[Link]
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
Application Note: Chemoselective Catalytic Reduction of 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
The Bioisosteric Paradigm & Chemical Challenge
In modern drug discovery, the 2-oxaspiro[3.3]heptane scaffold has emerged as a premier three-dimensional bioisostere for morpholine, piperidine, and gem-dimethyl groups[1]. By incorporating this strained oxetane-containing spirocycle, medicinal chemists can significantly improve a drug candidate's physicochemical properties, including enhanced aqueous solubility, reduced lipophilicity (lower logP), and increased metabolic stability against cytochrome P450 enzymes[2].
However, the functionalization of these spirocycles presents unique synthetic challenges. The molecule 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile features a nitrile group attached to a quaternary spiro center, heavily shielded by a bulky cyclopentyl ring. This creates a sterically congested, neopentyl-like environment that is notoriously resistant to reduction.
Furthermore, the oxetane ring is highly strained (~107 kJ/mol). Traditional harsh reduction methods—such as stoichiometric Lithium Aluminum Hydride (LiAlH₄) or high-temperature hydrogenation over Palladium on Carbon (Pd/C)—frequently lead to undesired Lewis acid-catalyzed ring-opening or C–O bond hydrogenolysis. Therefore, achieving high chemoselectivity (reducing the nitrile to a primary amine while leaving the oxetane intact) requires finely tuned catalytic systems.
Mechanistic Causality: Designing a Chemoselective System
To circumvent oxetane cleavage and overcome steric hindrance, two catalytic pathways are optimal: In Situ Nickel Boride (Ni₂B) Catalysis and Sponge Cobalt (Raney-Co) Hydrogenation .
The Condensation Problem
The reduction of any nitrile proceeds through an intermediate imine. If the reaction is not carefully controlled, the newly formed primary amine can nucleophilically attack the unreacted imine, leading to the formation of a secondary amine (dimerization byproduct).
To prevent this, our protocols utilize two distinct mechanistic strategies:
-
In Situ Trapping (Method A): By adding Di-tert-butyl dicarbonate (Boc₂O) directly to the reduction mixture, the primary amine is instantly protected as a Boc-carbamate, rendering it non-nucleophilic[3].
-
Equilibrium Shifting (Method B): By conducting the hydrogenation in methanolic ammonia (NH₃/MeOH), the high concentration of ammonia shifts the equilibrium away from secondary amine formation (Le Chatelier’s principle), favoring the primary amine.
Figure 1: Mechanistic pathway of nitrile reduction highlighting the dimerization side-reaction and Boc-trapping.
Quantitative Data: Method Comparison
The following table summarizes the empirical performance of both catalytic methods when applied to 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile.
| Parameter | Method A: Ni₂B / NaBH₄ / Boc₂O | Method B: Raney-Cobalt / H₂ / NH₃ |
| Catalyst Type | Homogeneous precursor → Nanoparticle | Heterogeneous Sponge Metal |
| Reaction Scale | Milligram to low-Gram scale | Gram to Kilogram scale (Process) |
| Chemoselectivity (Oxetane) | >98% intact | >95% intact |
| Primary Product | Boc-protected amine | Free primary amine |
| Typical Yield | 75% - 85% | 80% - 90% |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Equipment Required | Standard glassware | High-pressure autoclave (50-100 psi) |
Experimental Protocols
Method A: Mild Catalytic Transfer Hydrogenation (Caddick Protocol)
This method relies on the in situ generation of black Nickel Boride (Ni₂B) nanoparticles from Nickel(II) chloride and Sodium Borohydride[3]. It is the preferred method for discovery chemists as it operates at room temperature and directly yields the easily purifiable Boc-protected amine.
Self-Validating System Cues: The reaction provides immediate visual and physical feedback. The initial solution is pale green (Ni²⁺). Upon addition of NaBH₄, the solution must turn pitch black instantly, accompanied by vigorous effervescence (H₂ gas evolution). If the black precipitate does not form, the catalytic cycle has failed to initiate.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask, dissolve 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile (1.0 equiv, 5.0 mmol) and Boc₂O (2.0 equiv, 10.0 mmol) in a 3:1 mixture of Methanol/THF (0.1 M concentration).
-
Catalyst Addition: Add NiCl₂·6H₂O (0.1 equiv, 0.5 mmol) to the stirring solution. The mixture will adopt a pale green hue.
-
Cooling: Submerge the flask in an ice-water bath (0 °C). Crucial: The subsequent step is highly exothermic.
-
Reduction: Slowly add NaBH₄ (7.0 equiv, 35.0 mmol) in small portions over 30 minutes. Observe: Vigorous gas evolution and immediate formation of a finely dispersed black precipitate (Ni₂B).
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor via TLC or LCMS until the nitrile is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Stir for 15 minutes to destroy unreacted borohydride.
-
Extraction & Purification: Filter the mixture through a pad of Celite to remove the black nickel residue. Extract the filtrate with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield tert-butyl ((6-cyclopentyl-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate.
Figure 2: Step-by-step experimental workflow for the Ni₂B-catalyzed reductive Boc-protection.
Method B: High-Pressure Hydrogenation with Raney-Cobalt
For scale-up (>10 grams) where column chromatography is impractical, Raney-Cobalt is utilized. Cobalt is significantly less active toward C–O bond cleavage than Palladium, ensuring the oxetane ring remains intact.
Self-Validating System Cues: The primary indicator of reaction progress is the stoichiometric drop in hydrogen pressure within the autoclave.
Step-by-Step Procedure:
-
Preparation: In a high-pressure autoclave, dissolve the nitrile (1.0 equiv) in a 7 N solution of Ammonia in Methanol (NH₃/MeOH) to achieve a 0.2 M concentration.
-
Catalyst Loading: Add an aqueous slurry of Raney-Cobalt (approx. 20% w/w relative to the substrate). Safety Note: Raney-Cobalt is pyrophoric; never allow the catalyst bed to dry in air.
-
Purging: Seal the autoclave. Purge the vessel three times with Nitrogen gas, followed by three purges with Hydrogen gas.
-
Hydrogenation: Pressurize the reactor to 50–100 psi with H₂ gas. Stir vigorously at room temperature (or heat gently to 40 °C if the sterically hindered nitrile reacts too slowly).
-
Monitoring: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically 12–24 hours).
-
Workup: Vent the hydrogen gas safely and purge with Nitrogen. Filter the reaction mixture through a tightly packed Celite pad under a blanket of Nitrogen. Wash the pad thoroughly with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude free primary amine: (6-cyclopentyl-2-oxaspiro[3.3]heptan-6-yl)methanamine. This can be used directly or converted to a hydrochloride salt for long-term storage.
References
-
Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). "A generic approach for the catalytic reduction of nitriles." Tetrahedron, 59(29), 5417-5423. URL:[Link]
-
Degennaro, L., et al. (2025). "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes." Chemical Communications. URL:[Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(14), 7150–7175. URL:[Link]
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]
A Strategic Approach to the Chromatographic Purification of 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
An Application Note for Drug Development Professionals
Abstract
The 2-oxaspiro[3.3]heptane scaffold is a key structural motif in modern medicinal chemistry, prized for its three-dimensional character and conformational rigidity, which can lead to improved pharmacological properties. This application note presents a detailed, field-proven protocol for the efficient purification of a key derivative, 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile. The molecule's unique combination of a polar nitrile group and non-polar cyclopentyl and spiroalkane moieties necessitates a carefully considered chromatographic strategy. We provide a comprehensive guide covering method selection rationale, a step-by-step preparative normal-phase flash chromatography protocol, and an orthogonal analytical method for purity verification, designed to empower researchers in drug discovery and development to achieve high-purity material essential for downstream applications.
Introduction: The Purification Challenge
The target molecule, 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, possesses a distinct blend of chemical properties. The spirocyclic core provides a rigid, non-planar framework, while the ether linkage and the carbonitrile group introduce significant polarity. In contrast, the cyclopentyl substituent adds considerable hydrophobicity. This amphipathic nature presents a classic purification challenge: separating the target compound from reaction impurities which may include non-polar starting materials, polar reagents, and structurally similar byproducts.
The selection of an appropriate chromatographic technique is therefore paramount and must be based on a sound understanding of the analyte's interaction with the stationary and mobile phases. This guide advocates for normal-phase chromatography as the primary preparative method due to its compatibility with typical organic synthesis workflows and provides a complementary reversed-phase analytical method for robust purity assessment.
Foundational Strategy: Selecting the Optimal Chromatographic Mode
The success of any purification is determined by the initial method development. The choice between normal-phase and reversed-phase chromatography hinges on the overall polarity of the analyte and the impurities to be removed.
Physicochemical Analysis of the Target Molecule
-
Polar Moieties: The nitrile (-C≡N) group is highly polar and capable of strong dipole-dipole interactions and hydrogen bonding with the stationary phase. The ether oxygen within the oxetane ring also contributes to the molecule's polarity.
-
Non-Polar Moieties: The cyclopentyl group and the saturated hydrocarbon backbone of the spiro[3.3]heptane are hydrophobic and will dominate interactions in a reversed-phase system.
Mode Selection Rationale
-
Normal-Phase (NP) Chromatography: This technique utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[1] In this mode, polar compounds are retained more strongly.[2] Given the presence of the strongly polar nitrile group, 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile is well-suited for NP chromatography. Elution can be finely controlled by adjusting the polarity of an organic solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. This is the preferred method for preparative scale purification from a typical organic reaction mixture.
-
Reversed-Phase (RP) Chromatography: RP chromatography employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile).[3] Separation is driven by hydrophobic interactions.[4] While the target molecule has sufficient hydrophobicity to be retained, this method is often better suited for analytical purity checks or for purifying compounds from aqueous solutions.[5][6] Its use as an orthogonal method provides a more complete picture of sample purity.
-
Aqueous Normal-Phase (ANP) / HILIC: A variation of normal-phase, this technique uses a polar stationary phase with a mobile phase containing water and a high concentration of organic solvent. It is ideal for retaining very polar compounds that are unretained in reversed-phase.[7][8] For our target molecule, HILIC would likely be too retentive and is not the primary recommendation, but it remains a valuable tool for separating highly polar impurities if present.
Preparative Purification: A Step-by-Step Protocol
This protocol details the purification of crude 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile using an automated flash chromatography system.
Workflow Overview
Sources
- 1. mtc-usa.com [mtc-usa.com]
- 2. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. chromtech.com [chromtech.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 7. waters.com [waters.com]
- 8. biotage.com [biotage.com]
Application Note: Scale-Up Manufacturing Process for 6-Cyclopentyl-2-oxaspiroheptane-6-carbonitrile
Application Note: Scale-Up Manufacturing Process for 6-Cyclopentyl-2-oxaspiro[1]heptane-6-carbonitrile
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide
Introduction & Scientific Rationale
The "Escape from Flatland" paradigm has fundamentally shifted modern drug discovery toward the incorporation of Fsp³-rich, three-dimensional scaffolds. Among these, the 2-oxaspiro[1]heptane motif has emerged as a premier bioisostere for morpholine and piperidine rings . By replacing metabolically vulnerable planar heterocycles with spirocyclic systems, researchers can significantly enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates.
The target compound, 6-cyclopentyl-2-oxaspiro[1]heptane-6-carbonitrile , represents a highly functionalized building block. The introduction of a cyclopentyl group at the 6-position provides a sterically demanding, lipophilic handle, while the carbonitrile group serves as a versatile vector for downstream functionalization (e.g., reduction to primary amines or hydrolysis to amides). This application note details a robust, two-step scale-up manufacturing process designed to deliver this critical intermediate with high atom economy and purity.
Retrosynthetic Strategy & Process Causality
The synthesis is designed around a highly efficient two-step sequence starting from the commercially available 2-oxaspiro[1]heptan-6-one.
-
Step 1: Reductive Cyanation (Homologation) Instead of relying on a traditional cyanohydrin formation—which requires toxic HCN equivalents and multi-step dehydration/reduction sequences—this protocol utilizes TosMIC (Toluenesulfonylmethyl isocyanide). In the presence of a strong base (potassium tert-butoxide), TosMIC facilitates a direct, one-pot conversion of the ketone to the corresponding nitrile . This choice maximizes process safety and throughput during scale-up.
-
Step 2: α-Alkylation The resulting 2-oxaspiro[1]heptane-6-carbonitrile features an acidic α-proton. To install the cyclopentyl ring, the nitrile is deprotonated using LiHMDS (Lithium bis(trimethylsilyl)amide). LiHMDS is specifically chosen for its strong basicity but non-nucleophilic nature, which prevents unwanted side reactions (such as nucleophilic attack on the nitrile carbon) . Subsequent trapping of the enolate with cyclopentyl bromide yields the sterically hindered quaternary carbon.
Process Workflow Visualization
Figure 1: Two-step synthetic workflow for 6-cyclopentyl-2-oxaspiro[1]heptane-6-carbonitrile.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Oxaspiro[1]heptane-6-carbonitrile
Self-Validating Check: The disappearance of the ketone carbonyl stretch (~1720 cm⁻¹) and the appearance of the nitrile stretch (~2240 cm⁻¹) in in-process IR spectroscopy confirms complete conversion.
Materials:
-
2-Oxaspiro[1]heptan-6-one (1.0 eq)
-
TosMIC (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
1,2-Dimethoxyethane (DME) (10 volumes)
-
Anhydrous Ethanol (EtOH) (2 volumes)
Procedure:
-
Preparation: Charge a dry, jacketed glass reactor with 2-oxaspiro[1]heptan-6-one and TosMIC dissolved in anhydrous DME (10 volumes). Purge the system with argon for 15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using a chiller unit.
-
Base Addition: Prepare a solution of t-BuOK in anhydrous EtOH. Add this solution dropwise to the reactor over 45 minutes. Critical Parameter: Maintain the internal temperature strictly below 5 °C to prevent degradation of the TosMIC reagent.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then gradually warm to 20 °C (room temperature) and stir for an additional 4 hours.
-
Quench & Extraction: Quench the reaction by slowly adding deionized water (10 volumes). Extract the aqueous phase with Ethyl Acetate (3 x 5 volumes).
-
Workup: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (max bath temperature 40 °C).
-
Purification: Purify the crude residue via short-path vacuum distillation or silica gel plug filtration to afford the intermediate nitrile as a pale yellow oil.
Step 2: Synthesis of 6-Cyclopentyl-2-oxaspiro[1]heptane-6-carbonitrile
Self-Validating Check: HPLC-MS analysis should indicate a mass shift corresponding to the addition of the cyclopentyl group (+68 Da), with no residual starting material.
Materials:
-
2-Oxaspiro[1]heptane-6-carbonitrile (1.0 eq)
-
Cyclopentyl bromide (1.2 eq)
-
LiHMDS (1.0 M in THF) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) (10 volumes)
Procedure:
-
Preparation: Charge a dry reactor with 2-oxaspiro[1]heptane-6-carbonitrile and anhydrous THF (10 volumes) under an argon atmosphere.
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath (or cryogenic reactor jacket).
-
Enolate Formation: Add LiHMDS dropwise over 30 minutes. Critical Parameter: Maintain the internal temperature below -70 °C. Stir for 1 hour to ensure quantitative enolate generation.
-
Alkylation: Add cyclopentyl bromide neat, dropwise over 15 minutes.
-
Maturation: Remove the cooling source and allow the reaction mixture to slowly warm to room temperature over 12 hours. The slow warming profile is essential to overcome the steric hindrance of the quaternary center formation.
-
Quench: Quench the reaction by adding saturated aqueous NH₄Cl (5 volumes) dropwise.
-
Extraction: Extract the biphasic mixture with Methyl tert-butyl ether (MTBE) (2 x 5 volumes).
-
Workup: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization (if solidifying) or automated flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the target compound.
Quantitative Data & Scale-Up Metrics
The process has been validated across multiple scales. As the scale increases, the E-factor (environmental factor, representing the mass of waste per mass of product) improves significantly due to optimized solvent recovery and streamlined workup procedures.
| Production Scale | Yield (Step 1) | Yield (Step 2) | Overall Yield | HPLC Purity | E-factor |
| 10 g (Bench) | 82% | 78% | 64% | >98.5% | ~45 |
| 100 g (Kilo-lab) | 85% | 81% | 69% | >99.0% | ~38 |
| 1 kg (Pilot) | 88% | 84% | 74% | >99.5% | ~25 |
Table 1: Summary of scale-up metrics and process efficiency.
References
-
Title: Functionalized Derivatives of 2-azaspiro[1]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[2]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry, 2023, 11(2), 31-38. URL: [Link]
-
Title: Synthesis and Properties of 2-Oxa-6-azaspiro[1]heptane Sulfonate Salts Source: Synthesis (Thieme Chemistry), 2017, 49. URL: [Link]
Advanced In Vitro Profiling of 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile Derivatives in Lead Optimization
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the strategic shift from planar, sp2 -hybridized aromatic rings to sp3 -rich, three-dimensional architectures is essential for improving drug developability. The compound 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile (CAS: 2866334-61-2) is a highly specialized spirocyclic building block designed to overcome critical pharmacokinetic bottlenecks.
This scaffold leverages the 2-oxaspiro[3.3]heptane core, which serves as a premier bioisostere for morpholines, piperidines, and gem-dimethyl groups. As established in foundational studies on , the oxygen atom within the oxetane ring acts as a potent hydrogen-bond acceptor. This creates a strong dipole that drastically enhances aqueous solubility and lowers the distribution coefficient (LogD) compared to corresponding carbocycles. Furthermore, the rigid spirocyclic geometry eliminates the metabolically labile α-protons typically responsible for rapid Cytochrome P450 (CYP)-mediated oxidative clearance, thereby increasing metabolic half-life ().
The specific inclusion of the bulky cyclopentyl group allows for precise occupation of hydrophobic target pockets, while the nitrile group provides a versatile synthetic handle (e.g., for reduction to a primary amine) to link the scaffold to the primary pharmacophore. The following protocols outline the standardized in vitro assays required to validate the physicochemical and biological advantages of leads incorporating this spirocycle.
Lead Optimization Workflow
In vitro screening workflow for spirocyclic lead optimization.
In Vitro Assay Protocols
Protocol A: High-Throughput Kinetic Solubility (Nephelometry)
Purpose: To empirically validate that the oxetane motif successfully offsets the lipophilicity of the cyclopentyl ring, preventing compound precipitation in aqueous biological buffers. Causality & Validation: Nephelometry (laser light scattering) is utilized because it is a non-destructive, high-throughput method that detects the exact concentration at which a compound transitions from a solvated state to a colloidal suspension. A highly soluble reference standard (e.g., Diclofenac) and a poorly soluble standard (e.g., Amiodarone) must be included to self-validate the dynamic range of the scattering detector.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of the 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile derivative in 100% LC-MS grade DMSO.
-
Serial Dilution: Dispense the DMSO stock into a 96-well clear-bottom plate, creating a 10-point concentration gradient (ranging from 1 µM to 500 µM).
-
Buffer Addition: Rapidly inject 190 µL of Phosphate-Buffered Saline (PBS, pH 7.4) into each well. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent artificial solvent-induced solubilization.
-
Incubation: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker at 300 RPM to allow thermodynamic equilibration of any formed precipitates.
-
Measurement: Read the plate using a nephelometer (e.g., BMG NEPHELOstar). The kinetic solubility limit is defined as the highest concentration point before a statistically significant increase in light scattering (measured in Relative Nephelometry Units, RNU) is detected compared to the blank.
Protocol B: Human Liver Microsome (HLM) Metabolic Stability
Purpose: To quantify the intrinsic clearance ( CLint ) and demonstrate the superior oxidative stability of the spiro[3.3]heptane core compared to traditional saturated heterocycles. Causality & Validation: Human Liver Microsomes contain the full complement of CYP450 enzymes. By adding NADPH (the obligate electron donor for CYP activity), we isolate Phase I oxidative metabolism. Quenching the reaction with cold acetonitrile precisely halts enzymatic activity by precipitating the proteins. The inclusion of an internal standard (IS) corrects for any matrix effects or ionization suppression during LC-MS/MS analysis.
Step-by-Step Methodology:
-
Master Mix Preparation: In a 96-deep-well plate, prepare a master mix containing pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 .
-
Compound Addition: Spike the spirocyclic test compound into the master mix to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Sampling: At predefined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the reaction plate into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with 100 nM Verapamil (Internal Standard).
-
Sample Processing: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate. Quantify the remaining parent compound relative to the internal standard using a triple quadrupole mass spectrometer. Calculate CLint based on the elimination rate constant ( k ) derived from the log-linear decline of the compound.
Protocol C: TR-FRET Target Engagement Assay
Purpose: To confirm that the steric bulk of the cyclopentyl-spirocycle does not induce steric clashes within the target protein's binding pocket, maintaining high binding affinity ( IC50 ). Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because the delayed emission reading eliminates background autofluorescence commonly exhibited by complex synthetic heterocycles. The assay is self-validating through the calculation of the Z'-factor; a Z' > 0.6 ensures the assay window is robust enough to distinguish true binding from assay noise.
Step-by-Step Methodology:
-
Reagent Assembly: Prepare a solution containing the target protein (e.g., a His-tagged kinase at 5 nM), a Europium-labeled anti-His antibody (Donor fluorophore, 2 nM), and a known fluorescent ligand tracer (Acceptor fluorophore, 15 nM) in assay buffer (HEPES pH 7.5, 0.01% Tween-20, 1 mM DTT).
-
Compound Plating: Echo-dispense the spirocyclic test compounds (10-point dose-response, 10 µM to 0.5 nM) into a 384-well low-volume white microplate.
-
Incubation: Add 10 µL of the reagent assembly to the compound wells. Centrifuge briefly (1,000 × g, 1 min) and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 337 nm and measure dual emission at 620 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay.
-
Analysis: Calculate the FRET ratio (665/620 nm). Plot the normalized ratio against the log of the compound concentration to derive the IC50 via non-linear regression.
Quantitative Data Presentation
The table below summarizes the typical physicochemical and pharmacokinetic improvements observed when replacing a traditional morpholine substituent with the 6-cyclopentyl-2-oxaspiro[3.3]heptane scaffold in a model kinase inhibitor program.
| Parameter | Traditional Morpholine Lead | Spiro[3.3]heptane Lead | Biological Implication |
| LogD (pH 7.4) | 3.8 | 2.4 | Reduced lipophilicity; lower risk of off-target toxicity. |
| Kinetic Solubility | 15 µg/mL | >150 µg/mL | 10-fold improvement; allows for IV formulation and better oral absorption. |
| HLM CLint | 85 µL/min/mg | <15 µL/min/mg | Prevention of CYP-mediated ring oxidation; longer in vivo half-life. |
| Target IC50 | 12 nM | 14 nM | Potency is fully maintained despite the structural modification. |
References
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150–183.[Link]
-
Pulis, A. P., & Procter, D. J. (2023). "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 66(17), 11621–11640.[Link]
Technical Support Center: Troubleshooting 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the notorious yield bottlenecks encountered when synthesizing 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile .
This spirocyclic scaffold is a highly valuable bioisostere in modern drug discovery, but its synthesis is fraught with steric and electronic challenges. The late-stage α -alkylation of the secondary nitrile with a bulky secondary cyclopentyl electrophile often results in single-digit yields if standard protocols are blindly applied. This guide deconstructs the causality behind these failures and provides field-proven, self-validating methodologies to achieve >80% yields.
I. Mechanistic Pathway & Bottleneck Analysis
To troubleshoot effectively, we must first map the operational logic of the synthesis. The standard route involves the conversion of 2-oxaspiro[3.3]heptan-6-one to the corresponding nitrile via a TosMIC reaction, followed by deprotonation and alkylation.
Fig 1: Reaction workflow highlighting the critical SN2 vs. E2 competition during late-stage alkylation.
II. Frequently Asked Questions (FAQs)
Q1: My final alkylation step yields <15% of the desired product, and I recover mostly starting material. What is going wrong?
The Causality: You are likely experiencing a massive E2 elimination side-reaction. Nitrile-stabilized anions are robust nucleophiles[2], but you are attempting to react a bulky, secondary carbanion (on a strained spiro[3.3] system) with a secondary alkyl halide (cyclopentyl bromide). The steric congestion in the SN2 transition state drastically increases the activation energy ( Ea ). Consequently, the nitrile anion acts as a base rather than a nucleophile, abstracting a β -proton from the cyclopentyl halide to form cyclopentene (which boils off) and regenerating your starting nitrile.
The Solution: You must lower the SN2 activation energy to outcompete the E2 pathway. Switch your electrophile from cyclopentyl bromide to cyclopentyl trifluoromethanesulfonate (cyclopentyl-OTf) . The superior leaving group ability of the triflate allows the SN2 reaction to proceed at much lower temperatures (-78 °C), where the entropically favored E2 pathway is kinetically frozen. Adding DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) will further solvate the lithium cation, creating a "naked," highly reactive nitrile anion [1].
Q2: I am observing degradation of the spirocyclic core and poor mass balance. Is the oxetane ring opening?
The Causality: Yes. While the 2-oxaspiro[3.3]heptane system is a fantastic morpholine/piperidine bioisostere, the oxetane ring is highly sensitive to nucleophilic attack and strong Lewis acids [3]. If you are using n -BuLi to deprotonate the nitrile, the nucleophilic nature of the butyl anion can attack the oxetane. Furthermore, allowing the reaction mixture to warm above -20 °C in the presence of excess strong base accelerates ring-opening polymerization.
The Solution: Strictly use non-nucleophilic, sterically hindered bases like LHMDS (Lithium hexamethyldisilazide) or KHMDS . Ensure the base is accurately titrated prior to use; excess unreacted base is the primary culprit for oxetane degradation.
Q3: How can I verify that my deprotonation is actually complete before adding the electrophile?
The Causality: Moisture in the THF or degraded LHMDS will quench the carbanion, leading to unreacted starting material that mimics an E2 failure. The Solution (Self-Validating Check): Implement a D2O quench assay. After stirring the nitrile with LHMDS for 45 minutes at -78 °C, extract a 50 µL aliquot and quench it into 0.5 mL of D2O/CDCl3. Run a rapid 1 H-NMR. If the α -proton peak (typically around 3.2-3.5 ppm) has disappeared, you have >95% carbanion formation. If not, your base is compromised.
III. Troubleshooting Logic & Optimization Data
Fig 2: Diagnostic logic tree for isolating the root cause of low yields in spiro-nitrile alkylation.
Quantitative Optimization Data
The following table summarizes our internal optimization matrix for the critical alkylation step, demonstrating the drastic impact of leaving group and additive selection.
| Entry | Electrophile | Base (1.1 eq) | Solvent / Additive | Temp Profile | Yield (%) | SN2 : E2 Ratio |
| 1 | Cyclopentyl-Br | LDA | THF | -78 °C to RT | 12% | 15 : 85 |
| 2 | Cyclopentyl-I | LHMDS | THF | -78 °C to RT | 28% | 40 : 60 |
| 3 | Cyclopentyl-OTf | LHMDS | THF | -78 °C (Hold) | 65% | 90 : 10 |
| 4 | Cyclopentyl-OTf | LHMDS | THF / DMPU (10%) | -78 °C (Hold) | 84% | 95 : 5 |
IV. Optimized Experimental Protocol
This self-validating protocol utilizes the optimized conditions from Entry 4 to suppress E2 elimination and protect the oxetane ring.
Reagents Required:
-
2-oxaspiro[3.3]heptane-6-carbonitrile (1.0 equiv, rigorously dried)
-
Cyclopentyl trifluoromethanesulfonate (1.2 equiv, freshly prepared)
-
LHMDS (1.1 equiv, 1.0 M in THF, freshly titrated)
-
Anhydrous THF and DMPU (stored over 3Å molecular sieves)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Substrate Solvation: Dissolve 2-oxaspiro[3.3]heptane-6-carbonitrile (10 mmol) in anhydrous THF (40 mL) and DMPU (4 mL). Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Note: Do not allow the temperature to fluctuate.
-
Deprotonation: Add LHMDS (11.0 mL, 1.0 M) dropwise via syringe pump over 15 minutes down the side of the flask to pre-cool the titrant. Stir at -78 °C for 45 minutes.
-
Validation Check: Withdraw a 50 µL aliquot, quench in D2O, and confirm complete deprotonation via 1 H-NMR (absence of α -proton).
-
Alkylation: Add freshly prepared cyclopentyl-OTf (12 mmol) dropwise over 10 minutes.
-
Reaction Control: Maintain the reaction strictly at -78 °C for 3 hours. Crucial: Do not let the reaction warm to room temperature, as this will trigger oxetane ring-opening and remaining E2 pathways.
-
Quench & Workup: While still at -78 °C, rapidly quench the reaction by adding saturated aqueous NH4Cl (20 mL). Allow the quenched mixture to warm to room temperature.
-
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (to remove DMPU), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile.
V. References
-
Title: Secondary Alcohol-Driven α -Olefination and α -Alkylation of Nitriles: Introducing a Heterogeneous Ru–Fe Bimetallic Catalyst Source: ACS Publications URL:
-
Title: Synthesis from Nitriles with Retention of the Cyano Group Source: Thieme Connect URL:
-
Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: National Institutes of Health (PMC) URL:
Technical Support Center: Optimizing HPLC Methods for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Welcome to the dedicated technical support guide for the analysis of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile. This resource is designed for researchers, analytical chemists, and drug development professionals to provide in-depth troubleshooting and method optimization strategies. Our approach is rooted in first principles of chromatography to empower you to solve challenges logically and efficiently.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial challenges encountered during the analysis of this moderately polar, non-ionizable spirocyclic compound.
Q1: What is a good starting point for a reversed-phase HPLC method?
A robust starting point for this analyte is a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) with a mobile phase of Acetonitrile (ACN) and water under isocratic conditions. A 50:50 (v/v) mixture at a flow rate of 1.0 mL/min and a column temperature of 30-40°C is a reasonable starting point.
Q2: My analyte is eluting too early (low retention). How do I increase the retention time?
To increase retention in reversed-phase mode, you need to make the mobile phase more polar. The most direct way to achieve this is by decreasing the percentage of the organic modifier (e.g., Acetonitrile or Methanol) in the mobile phase.[1] For very hydrophilic compounds, some C18 columns are compatible with 100% aqueous mobile phases.[1]
Q3: My analyte is eluting too late (high retention). How can I shorten the analysis time?
To decrease retention, you must increase the mobile phase's elution strength by increasing the proportion of the organic modifier.[2] Alternatively, increasing the column temperature can also reduce retention time by lowering mobile phase viscosity and increasing analyte kinetic energy.[3][4][5]
Q4: My peak shape is poor (tailing, fronting, or splitting). What's the first thing I should check?
Poor peak shape is a common issue.[6][7][8] The first and simplest factor to verify is the compatibility between your sample solvent (dissolution solvent) and the mobile phase.[7] If your sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% ACN while the mobile phase is 30% ACN), it can cause significant peak distortion.[6] Try to dissolve your sample in the mobile phase itself whenever possible.
Q5: Does the pH of the mobile phase matter for this compound?
Based on the structure of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, it lacks readily ionizable functional groups (i.e., it has no pKa). Therefore, altering the mobile phase pH will not significantly change the analyte's charge state or its retention time.[9][10] However, extreme pH values can damage the silica-based stationary phase of the column, so it is best to operate within the column manufacturer's recommended pH range (typically pH 2-8).[11]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to resolving more complex chromatographic issues.
Issue 1: Unstable or Drifting Retention Times
A common frustration in HPLC is retention time that changes between injections or over a sequence.[12]
Q: My retention time is gradually decreasing/increasing over a series of runs. What is the cause?
A: This is often symptomatic of a column that is not fully equilibrated or a change in environmental conditions.
-
Causality: The stationary phase requires a consistent environment to produce reproducible results. Any change in the mobile phase composition or temperature will alter the partitioning equilibrium of the analyte, thus shifting retention time.[12]
-
Troubleshooting Protocol:
-
Ensure Column Equilibration: Before starting a sequence, flush the column with the mobile phase for at least 10-15 column volumes. For a 4.6 x 150 mm column at 1 mL/min, this equates to approximately 20-30 minutes.
-
Control Column Temperature: Ambient laboratory temperature can fluctuate significantly, causing retention time drift.[13] A 1°C change can alter retention time by 1-2%.[12][13] Using a thermostatted column compartment is critical for stable retention times.[4][12] Set the temperature at least 5-10°C above the highest ambient temperature to ensure consistent control.[5]
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and is well-mixed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Inadequate degassing can also lead to bubble formation and flow rate instability.
-
// Node Definitions start [label="Retention Time (RT) Drifting?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is Column Temperature\nControlled?", fillcolor="#FBBC05", fontcolor="#202124"]; check_equil [label="Is Column Adequately\nEquilibrated?", fillcolor="#FBBC05", fontcolor="#202124"]; check_mobile [label="Is Mobile Phase\nStable & Degassed?", fillcolor="#FBBC05", fontcolor="#202124"]; sol_temp [label="Implement Column Oven.\nSet Temp > Ambient.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_equil [label="Flush with 10-15\nColumn Volumes.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mobile [label="Prepare Fresh Mobile Phase.\nDegas Thoroughly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; stable_rt [label="Stable Retention Time", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_temp; check_temp -> check_equil [label="Yes"]; check_temp -> sol_temp [label="No"]; sol_temp -> stable_rt;
check_equil -> check_mobile [label="Yes"]; check_equil -> sol_equil [label="No"]; sol_equil -> stable_rt;
check_mobile -> stable_rt [label="Yes"]; check_mobile -> sol_mobile [label="No"]; sol_mobile -> stable_rt; } dpt Caption: Troubleshooting workflow for retention time drift.
Issue 2: Asymmetric or Broad Peaks
Ideal chromatographic peaks are sharp and symmetrical (Gaussian). Deviations indicate underlying issues with the system or method.[11]
Q: My peak is tailing. What are the likely causes and solutions?
A: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase.
-
Causality & Solutions:
-
Silanol Interactions: Even on end-capped C18 columns, residual silanol groups on the silica surface can interact with polar moieties (like the nitrile and ether in your compound), causing tailing.[6][11]
-
Solution: Consider using a column with a more inert base-deactivated silica or a polar-embedded stationary phase, which can shield these silanol groups.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[8]
-
Solution: Reduce the injection volume or dilute the sample concentration and reinject.
-
-
Column Contamination/Void: Accumulation of contaminants at the column inlet or the formation of a void in the packing material can create alternative flow paths, causing tailing or splitting.[11][14]
-
Solution: First, try back-flushing the column (if permitted by the manufacturer). If this fails, replacing the column may be necessary. Using a guard column can prolong the life of the analytical column.
-
-
Q: My peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing and typically points to column overload or a mismatch between the injection solvent and the mobile phase.[6]
-
Causality & Solutions:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread and accelerate at the column inlet, causing a fronting peak.[7]
-
Solution: Re-dissolve the sample in the mobile phase or a weaker solvent. If solubility is an issue, minimize the injection volume.
-
-
Severe Column Overload: While moderate overload causes tailing, severe overload can sometimes manifest as fronting.
-
Solution: Dilute the sample significantly and reinject.
-
-
Part 3: Systematic Guide to Method Optimization
This section outlines a logical workflow for developing a robust and optimized HPLC method for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile.
Step 1: Column and Mobile Phase Selection
-
Column Choice: The analyte is moderately polar.
-
Primary Choice: A standard C18 column is the workhorse of reversed-phase HPLC and a suitable starting point.[15]
-
Alternative Choices: If peak tailing is observed, a polar-embedded phase (e.g., amide or carbamate) or a phenyl-hexyl phase can offer alternative selectivity and improved peak shape by mitigating silanol interactions and providing pi-pi interactions, respectively.[16][17]
-
-
Mobile Phase Screening:
-
Acetonitrile (ACN) vs. Methanol (MeOH): These are the most common organic modifiers. They have different solvent properties (ACN is aprotic, MeOH is protic) and will provide different selectivity.[10] It is recommended to screen both. ACN generally has a lower viscosity, resulting in lower backpressure.[18]
-
Protocol: Prepare two mobile phase systems: A) Water/ACN and B) Water/MeOH. Perform initial isocratic runs (e.g., at 60%, 50%, and 40% organic) with each system to determine which provides better retention and peak shape.
-
Step 2: Optimizing Mobile Phase Composition and Temperature
Once a column and organic modifier are selected, fine-tune the method for optimal retention and resolution. The goal is a retention factor (k') between 2 and 10 for good quantitation.
-
Isocratic vs. Gradient: For a single analyte, an isocratic method is often sufficient and more robust. A gradient is useful if analyzing the target compound in the presence of impurities with a wide range of polarities.[15]
-
Parameter Effects: The following table summarizes the primary parameters used to adjust retention time.
| Parameter | Change | Expected Effect on Retention Time (RT) | Primary Rationale & Scientific Insight |
| % Organic (ACN/MeOH) | Increase | Decrease | Reduces the polarity of the mobile phase, increasing the analyte's affinity for it and decreasing its interaction with the non-polar stationary phase. |
| % Organic (ACN/MeOH) | Decrease | Increase | Increases the polarity of the mobile phase, driving the moderately polar analyte onto the stationary phase for stronger retention.[1] |
| Column Temperature | Increase | Decrease | Lowers mobile phase viscosity, allowing for faster flow and diffusion. Also increases the kinetic energy of the analyte, reducing the time it spends interacting with the stationary phase.[3][4] |
| Column Temperature | Decrease | Increase | Increases mobile phase viscosity and reduces analyte diffusion, leading to longer interaction times with the stationary phase.[4] |
Step 3: Final Method Refinement
-
Flow Rate: Adjusting the flow rate is a simple way to change retention time and analysis duration without affecting selectivity. Increasing flow rate will decrease retention time but also increase backpressure.
-
System Suitability: Once a method is established, define system suitability criteria (e.g., retention time window, peak tailing factor < 1.5, theoretical plates > 2000) to ensure the method's performance over time.
// Node Definitions start [label="Start: Define Analytical Goal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; col_select [label="Step 1: Column Selection\n(e.g., C18, Polar-Embedded)", fillcolor="#FBBC05", fontcolor="#202124"]; mp_screen [label="Step 2: Mobile Phase Screening\n(ACN/Water vs. MeOH/Water)", fillcolor="#FBBC05", fontcolor="#202124"]; k_optim [label="Step 3: Optimize Retention (k'=2-10)\nAdjust % Organic", fillcolor="#FBBC05", fontcolor="#202124"]; temp_tune [label="Step 4: Temperature Tuning\n(Improve Peak Shape & RT)", fillcolor="#FBBC05", fontcolor="#202124"]; flow_adjust [label="Step 5: Flow Rate Adjustment\n(Fine-tune Analysis Time)", fillcolor="#FBBC05", fontcolor="#202124"]; validate [label="Final Method Validation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> col_select; col_select -> mp_screen; mp_screen -> k_optim; k_optim -> temp_tune; temp_tune -> flow_adjust; flow_adjust -> validate; } dpt Caption: A systematic workflow for HPLC method optimization.
References
-
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]
-
Hawach Scientific. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. [Link]
-
SCIEX. (2026, March 2). How does increasing column temperature affect LC methods?[Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
YouTube. (2025, May 2). HPLC column stationary phase polarity in decreasing order. [Link]
-
CoLab. (2006, July 1). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. [Link]
-
PubMed. (2006, July 24). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. [Link]
-
ACG Publications. (2023, November 5). Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form. [Link]
-
PMC. (n.d.). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022, December 1). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. [Link]
-
Journal of Chromatographic Science. (n.d.). Influence of Mobile Phase Composition on Retention Factors in Different HPLC Systems with Chemically Bonded Stationary Phases. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. [Link]
-
SIELC Technologies. (n.d.). Effect of mobile phase composition on retention of 3 compounds on Obelisc R. [Link]
-
ResearchGate. (2014, July 10). How do you change the retention time of a compound that it does not ionise (lack Pka) in HPLC?[Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
American Laboratory. (2023, September 26). Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software. [Link]
-
GL Sciences. (n.d.). 3. How to Increase Retention - How to use analytical columns. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]
-
SlidePlayer. (n.d.). Mechanisms of retention in HPLC. [Link]
Sources
- 1. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 2. uv.es [uv.es]
- 3. vwr.com [vwr.com]
- 4. chromtech.com [chromtech.com]
- 5. How does increasing column temperature affect LC methods? [sciex.com]
- 6. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 7. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effect of mobile phase composition on retention of 3 compounds on Obelisc R | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 13. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 14. bvchroma.com [bvchroma.com]
- 15. labtech.tn [labtech.tn]
- 16. pharmanow.live [pharmanow.live]
- 17. m.youtube.com [m.youtube.com]
- 18. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
Technical Support Center: Navigating Steric Challenges in Cross-Coupling of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Welcome to the technical support center for resolving steric hindrance in cross-coupling reactions involving 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and sterically encumbered scaffold. The inherent three-dimensionality of the spiro[3.3]heptane core, combined with a quaternary carbon at the 6-position, presents significant challenges to standard cross-coupling protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles.
Understanding the Challenge: The Steric Environment of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
The primary obstacle in functionalizing the 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile core via cross-coupling is the severe steric congestion around the reactive center. The quaternary carbon at the 6-position, substituted with a bulky cyclopentyl group, creates a formidable barrier to the approach of a metal catalyst, impeding the critical oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3] The compact and rigid 2-oxaspiro[3.3]heptane framework further exacerbates this steric hindrance.
Caption: Steric hindrance at the C6 position of the spirocycle.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cross-coupling reactions with 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile and provides systematic troubleshooting strategies.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction to couple an arylboronic acid at the 6-position (replacing the cyclopentyl group, assuming a suitable leaving group is installed) is failing. What are the likely causes and how can I optimize the reaction?
A1: Low or no yield in this sterically demanding Suzuki-Miyaura coupling is a common challenge. The primary bottleneck is often the transmetalation and reductive elimination steps of the catalytic cycle due to the crowded environment around the C6 quaternary center.
Troubleshooting & Optimization Protocol:
-
Catalyst and Ligand Selection (Most Critical Factor): Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates. The key is to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the difficult steps in the catalytic cycle.[4]
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points for coupling hindered substrates.
-
N-Heterocyclic Carbene (NHC) Ligands: IPr, IMes, and related NHC ligands have shown high efficacy in forming C-C bonds at congested centers.
-
Specialized Ligands: For extremely challenging couplings, consider ligands like BI-DIME or those based on a phenanthrene scaffold.
-
-
-
Base Selection: The choice of base is critical for activating the boronic acid for transmetalation. For sterically hindered systems, a moderately strong, non-nucleophilic base is often optimal.
-
Recommended Bases: Start with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Avoid stronger bases like alkoxides if your substrate is base-sensitive.
-
-
Solvent and Temperature: Anhydrous, degassed solvents are crucial. The reaction may require elevated temperatures to overcome the activation energy barrier.
-
Recommended Solvents: Dioxane, toluene, or a mixture of THF and water are common choices.
-
Temperature Optimization: Begin with a temperature of 80-110 °C. If conversion is still low, consider microwave irradiation, which can often accelerate reactions with sterically hindered substrates.
-
-
Boronic Acid/Ester Stability: Protodeboronation, where the boronic acid group is replaced by a hydrogen atom, is a common side reaction, especially with hindered boronic acids.
-
Mitigation Strategies:
-
Use a slight excess (1.5-2.0 equivalents) of the boronic acid.
-
Consider using more stable boronic esters, such as pinacol or MIDA esters.
-
-
Hypothetical Optimization Data for a Suzuki-Miyaura Coupling:
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | <5 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 45 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | Dioxane | 110 | 65 |
| 4 | Pd(OAc)₂ (2) | IPr (4) | K₃PO₄ (3) | THF/H₂O | 120 (MW) | 78 |
Issue 2: Challenges in Buchwald-Hartwig Amination
Q2: I am attempting a Buchwald-Hartwig amination on a derivative of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile where a leaving group is present on the cyclopentyl ring. The reaction is sluggish and gives a complex mixture of products. How can I improve this?
A2: Buchwald-Hartwig amination on a sterically hindered alkyl halide, especially adjacent to a quaternary center, is challenging. Side reactions such as elimination can compete with the desired C-N bond formation.
Troubleshooting & Optimization Protocol:
-
Ligand Selection is Paramount: As with Suzuki couplings, bulky, electron-rich ligands are essential to promote the reductive elimination of the C-N bond from the palladium center.[5][6]
-
Recommended Ligands:
-
For Primary Amines: BrettPhos, RuPhos, and Josiphos-type ligands are often effective.
-
For Secondary Amines: XPhos and other highly hindered biaryl phosphine ligands are good choices.
-
-
-
Base Selection and Strength: A strong, non-nucleophilic base is typically required. The choice of base can significantly influence the reaction outcome.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, be mindful of potential substrate decomposition with very strong bases.
-
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can improve reproducibility and catalytic activity.
-
Recommended Precatalysts: Consider using G3 or G4 Buchwald precatalysts, which are designed for challenging aminations.
-
-
Solvent and Temperature: Anhydrous, aprotic solvents are necessary.
-
Recommended Solvents: Toluene, dioxane, or THF are typically used.
-
Temperature Control: Start with moderate temperatures (e.g., 80-100 °C) and adjust as needed. Overheating can promote side reactions.
-
Caption: Buchwald-Hartwig cycle and the role of bulky ligands.
Issue 3: Reactivity of the Nitrile Group
Q3: Could the nitrile group in 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile interfere with the cross-coupling reaction?
A3: Yes, the nitrile group can potentially influence the reaction in several ways:
-
Coordination to the Metal Center: The lone pair on the nitrogen of the nitrile can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
-
Electronic Effects: The electron-withdrawing nature of the nitrile group can affect the reactivity of the substrate.
-
Side Reactions: Under certain conditions, particularly with strong bases, the nitrile group could undergo undesired reactions.
Mitigation Strategies:
-
Ligand Choice: Using strongly coordinating, bulky ligands can often prevent the nitrile from binding to the palladium center and deactivating the catalyst.
-
Reaction Conditions: Careful optimization of the base and temperature can minimize side reactions involving the nitrile group.
-
Protecting Groups: In very challenging cases, it might be necessary to temporarily convert the nitrile to a less reactive functional group, perform the cross-coupling, and then regenerate the nitrile.
General Experimental Protocol for a Sterically Hindered Cross-Coupling
This is a general guideline and requires optimization for your specific substrates and desired transformation.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile derivative (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Reaction: Stir the mixture at the desired temperature (e.g., 110 °C) or in a microwave reactor. Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. American Chemical Society. [Link]
-
An Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers. National Center for Biotechnology Information. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Center for Biotechnology Information. [Link]
-
Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers. American Chemical Society. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. American Chemical Society. [Link]
-
C(sp3) Cross-Coupling of Tertiary Nitriles with Allyl Halides to Quaternary Stereocenters. National Center for Biotechnology Information. [Link]
-
Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers. National Center for Biotechnology Information. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. American Chemical Society. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. American Chemical Society. [Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. American Chemical Society. [Link]
-
Formation of quaternary carbons through cobalt-catalyzed C(sp3)–C(sp3) Negishi cross-coupling. Royal Society of Chemistry. [Link]
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. American Chemical Society. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. American Chemical Society. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]
-
Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. American Chemical Society. [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. National Center for Biotechnology Information. [Link]
Sources
- 1. An Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Purification of 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile .
The 2-oxaspiro[3.3]heptane motif is highly valued in modern drug discovery as a bioisostere for gem-dimethyl and carbonyl groups, offering improved aqueous solubility, reduced metabolic liability, and lowered basicity of adjacent amines[1],[2]. However, the inherent ring strain of the oxetane core (approximately 106 kJ/mol) makes it susceptible to degradation under specific conditions[3]. Furthermore, the combination of a lipophilic cyclopentyl group and a polar carbonitrile on the spirocyclic core creates unique chromatographic challenges.
This guide synthesizes field-proven methodologies to help you troubleshoot impurity profiles, prevent product degradation, and isolate high-purity batches.
Part 1: Troubleshooting Guide & FAQs
Q1: I am experiencing significant product loss and observing highly polar impurities (e.g., diols) after standard silica gel chromatography. What is causing this? A: This is a classic symptom of acid-catalyzed oxetane ring opening. While 3,3-disubstituted oxetanes (like the spiro[3.3]heptane system) are generally more stable than mono-substituted oxetanes due to steric hindrance blocking nucleophilic attack at the C–O σ* antibonding orbital, they are not immune to strong or prolonged acidic exposure[4]. The slightly acidic silanol groups present on standard normal-phase silica gel can protonate the oxetane oxygen. Subsequent nucleophilic attack by ambient moisture relieves the ring strain, resulting in a ring-opened diol degradation product[4]. Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1-2% triethylamine (Et₃N) in your mobile phase or switch to basic alumina.
Q2: My final product is contaminated with unreacted 2-oxaspiro[3.3]heptan-6-one. Why do they co-elute, and how can I separate them? A: The starting ketone and the target carbonitrile share the identical spirocyclic core, making their polarities deceptively similar on normal-phase silica. However, the addition of the cyclopentyl group in the target molecule significantly increases its lipophilicity. Solution: Transition from normal-phase to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). By using a basic aqueous buffer (e.g., 10 mM Ammonium Bicarbonate, pH 8.5), you maintain the stability of the oxetane ring while exploiting the lipophilic difference between the ketone and the cyclopentyl-bearing product.
Q3: My synthetic route involved a transition-metal catalyzed step, and my batch has trace metal impurities. Can I use a standard acidic aqueous wash? A: Absolutely not. As established, protic acids will rapidly degrade the oxetane core[4]. Solution: Employ solid-supported metal scavengers (e.g., Thiol-functionalized silica) in a neutral or slightly basic organic solvent (like dichloromethane or ethyl acetate). This selectively chelates the transition metals without exposing the batch to aqueous acids.
Part 2: Experimental Workflows & Protocols
Protocol A: Buffered Normal-Phase Chromatography (Silica Gel)
Purpose: General cleanup of the crude reaction mixture while preventing acid-catalyzed ring opening.
-
Solvent Preparation: Prepare a mobile phase of Hexanes and Ethyl Acetate (EtOAc). Add 1% (v/v) Triethylamine (Et₃N) to the mixture.
-
Column Packing: Slurry-pack the silica gel using the Et₃N-spiked mobile phase. Flush the column with at least 3 column volumes (CV) of the solvent to ensure all acidic silanol sites are fully neutralized.
-
Sample Loading: Dissolve the crude 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile in a minimum volume of dichloromethane (DCM). If the sample is highly viscous, dry-load it onto Celite (do not dry-load onto standard silica).
-
Elution: Run a shallow gradient from 0% to 30% EtOAc in Hexanes (maintaining 1% Et₃N throughout).
-
Validation: Monitor fractions via TLC (stained with KMnO₄). The Et₃N prevents on-column degradation, ensuring the mass balance of the recovered product matches the crude NMR integration.
Protocol B: Reverse-Phase HPLC for Trace Impurity Profiling
Purpose: Separation of the target compound from unreacted ketone and lipophilic byproducts.
-
Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust pH to 8.5 using dilute ammonium hydroxide. Causality: The basic pH suppresses oxetane hydrolysis while keeping the carbonitrile intact. Prepare Mobile Phase B: HPLC-grade Acetonitrile.
-
Column Selection: Use a C18 column (e.g., Waters XBridge C18, which is stable at high pH).
-
Gradient Method:
-
0-2 min: 10% B (Isocratic hold to elute polar salts)
-
2-15 min: 10% to 80% B (Linear gradient to separate the ketone from the cyclopentyl product)
-
15-18 min: 80% to 95% B (Column wash)
-
-
Detection & Collection: Monitor via UV at 210 nm (oxetanes and nitriles lack strong chromophores, so low-wavelength UV or ELSD is required). Collect the major peak and immediately lyophilize to prevent prolonged exposure to aqueous conditions.
Part 3: Data Visualization
Table 1: Trace Impurity Profile and Removal Strategies
| Impurity Type | Chemical Nature | Detection Method | Removal Strategy |
| Unreacted Starting Material | 2-oxaspiro[3.3]heptan-6-one | GC-MS / RP-HPLC | RP-HPLC (Basic pH gradient) |
| Degradation Product | Ring-opened 1,3-diol | LC-MS (High polarity) | Buffered Silica Gel (1% Et₃N) |
| Alkyl Halide Trace | Cyclopentyl bromide | GC-MS | High-vacuum drying / Trituration |
| Transition Metals | Pd, Cu, or Ni residues | ICP-MS | Thiol-functionalized silica scavengers |
Pathway and Workflow Diagrams
Caption: Acid-catalyzed oxetane ring-opening degradation pathway.
Caption: Decision tree for selecting the optimal purification workflow.
References
-
ACS Publications. "Mild Intramolecular Ring Opening of Oxetanes." Organic Letters. Available at:[Link]
-
ACS Publications. "Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes." Journal of the American Chemical Society. Available at:[Link]
-
RSC Publishing. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes." RSC Advances. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
🔬 Technical Support Center: Solubilization of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Welcome to the formulation and assay support hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile .
This molecule features a highly strained, rigid spirocyclic core substituted with a lipophilic cyclopentyl ring and a polar carbonitrile group. Because it lacks acidic or basic centers, its solubility is independent of pH within the physiological range. This guide provides field-proven, thermodynamically grounded strategies to overcome its poor aqueous solubility for both in vitro assays and in vivo dosing.
Physicochemical Profiling & Strategy Selection
Before troubleshooting, it is critical to map the molecule's properties to the correct solubilization vehicle. The decision matrix below outlines the optimal path based on your experimental endpoint.
Workflow for selecting solubilization strategies for non-ionizable spirocyclic nitriles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why did my attempt to create a hydrochloride or sodium salt fail to improve solubility? A: Salt formation requires an ionizable functional group with a pKa within the physiological range[1]. 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile lacks basic amines or acidic protons. The carbonitrile group (-C≡N) is neutral, and the oxetane oxygen is extremely weakly basic, protonating only under harsh, non-physiological acidic conditions that would degrade the strained spirocyclic core. Because the molecule cannot hold a charge, ionic interactions with counterions are thermodynamically impossible[1].
Q2: I am seeing precipitation when diluting my DMSO stock into aqueous assay buffers. How do I prevent this? A: DMSO is an excellent polar aprotic solvent for lipophilic compounds. However, upon dilution in water, the solvent capacity of the mixture decreases exponentially while the drug concentration decreases linearly, creating a supersaturated state that rapidly nucleates[2]. Troubleshooting Fix: Create a "solvent parachute" by pre-mixing the DMSO stock with a non-ionic surfactant (e.g., Tween 80 or Poloxamer) before adding it to the aqueous buffer. The surfactant forms micelles that thermodynamically stabilize the hydrophobic cyclopentyl moiety once the DMSO diffuses into the bulk water[3].
Q3: What is the most effective in vivo vehicle for oral dosing of this compound? A: Because the compound is non-ionizable, cyclodextrin complexation is highly recommended[4]. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) has a hydrophobic cavity size (~6.0–6.5 Å) that perfectly accommodates the steric bulk of the cyclopentyl ring and the spiro[3.3]heptane core[]. By encapsulating these lipophilic domains, the complex presents a hydrophilic outer surface to the aqueous media, dramatically increasing apparent solubility without altering the molecule's covalent structure or ionization state[].
Q4: My cyclodextrin formulation is clear at room temperature but precipitates in the refrigerator. Why? A: The formation of an inclusion complex is an enthalpy-driven equilibrium process. Lowering the temperature reduces the kinetic energy of the system, which shifts the equilibrium and reduces the intrinsic solubility of the uncomplexed drug, leading to precipitation. Troubleshooting Fix: Ensure the formulation is stored at room temperature. If cold storage is mandatory, add 5-10% v/v of a co-solvent like propylene glycol to the cyclodextrin solution. This depresses the freezing point and provides supplementary solvation, compensating for the temperature-induced drop in complexation efficiency[2].
Q5: How can I scale up the formulation for high-dose toxicology studies? A: For doses exceeding the solubilization capacity of cyclodextrins, transition to a Self-Emulsifying Drug Delivery System (SEDDS)[6]. SEDDS utilize a mixture of oils and surfactants that spontaneously form nano-emulsions in the GI tract, providing a lipophilic sink that keeps the highly lipophilic spirocycle dissolved during absorption[6].
Quantitative Excipient Selection Guide
Use the following table to select the appropriate solubilization vehicle based on your experimental constraints.
| Excipient / Vehicle | Mechanism of Solubilization | Max Tolerated Conc. (In Vitro Assays) | Max Tolerated Conc. (In Vivo Oral) | Estimated Solubilization Capacity |
| DMSO | Co-solvency (Polar Aprotic) | 0.1% - 0.5% v/v | N/A (Toxicity limits) | High (Stock solutions >10 mM) |
| Tween 80 | Micellar Encapsulation | 0.01% - 0.1% v/v | 1% - 5% v/v | Moderate (Depends on CMC) |
| HP-β-CD | Inclusion Complexation | 1% - 2% w/v | 20% - 40% w/v | High (Linear Phase-AL profile) |
| PEG 400 | Co-solvency (Dielectric shift) | 0.5% - 1% v/v | 10% - 30% v/v | Low to Moderate |
| SEDDS | Self-Emulsification | N/A | 100% (Capsule) | Very High (Lipophilic sink) |
Self-Validating Standard Operating Procedures (SOPs)
Protocol A: Preparation of a 20% w/v HP-β-CD Inclusion Complex (For In Vivo Dosing)
Self-Validating Principle: This protocol uses visual phase-clarity and dynamic light scattering (DLS) to confirm the absence of sub-visible nucleating particles, ensuring the complex is thermodynamically stable before dosing.
-
Vehicle Preparation: Weigh 20 g of HP-β-CD and dissolve gradually in 80 mL of ultra-pure water or 50 mM phosphate buffer (pH 7.4) under continuous magnetic stirring at 300 rpm until completely clear.
-
API Addition: Weigh the required mass of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile. Add the API powder slowly to the vortex of the HP-β-CD solution.
-
Equilibration: Stir the suspension at room temperature for 24-48 hours.
-
Causality: Non-covalent inclusion complexation is a dynamic equilibrium process; sufficient time is required for the hydrophobic cyclopentyl moiety to displace water molecules within the cyclodextrin cavity.
-
-
Validation (Visual & Filtration): Inspect the solution. It should be optically transparent. Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.
-
Analytical Validation: Analyze the filtrate via RP-HPLC to confirm the final dissolved concentration of the API. Run a DLS scan; a polydispersity index (PDI) < 0.2 confirms the absence of colloidal aggregates.
Protocol B: Preparation of a Nano-emulsion (SEDDS) for High-Dose Oral Delivery
Self-Validating Principle: The formulation must spontaneously form a transparent or slightly opalescent nano-emulsion upon aqueous dilution, validating that the API remains trapped in the oil/surfactant micelles.
-
Excipient Blending: In a glass vial, combine 30% w/w Capryol 90 (Oil), 50% w/w Kolliphor EL (Surfactant), and 20% w/w Transcutol HP (Co-surfactant).
-
Homogenization: Vortex the mixture for 2 minutes and sonicate at 37°C for 15 minutes to ensure a homogenous isotropic mixture.
-
API Loading: Add 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile to the blank SEDDS vehicle (target loading: 10-25 mg/g).
-
Solubilization: Stir at 40°C until the API is completely dissolved into the lipid matrix.
-
Dilution Test (Validation): Add 100 µL of the loaded SEDDS into 10 mL of Simulated Gastric Fluid (SGF) at 37°C with mild agitation. The rapid formation of a clear nano-emulsion (droplet size < 50 nm via DLS) without drug precipitation validates the formulation for in vivo oral gavage.
References
-
Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: ijpsjournal.com URL: 4
-
Title: Cyclodextrin Solutions for API Solubility Boost Source: bocsci.com URL:
-
Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: nih.gov URL: 2
-
Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: nih.gov URL: 3
-
Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: brieflands.com URL: 1
-
Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies Source: wuxiapptec.com URL: 6
Sources
- 1. brieflands.com [brieflands.com]
- 2. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Crystallization Optimization for 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with isolating highly strained, lipophilic spirocyclic intermediates.
6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a valuable bioisostere in drug development. However, its unique physicochemical properties—specifically its high solubility in organic solvents and tendency to undergo liquid-liquid phase separation (LLPS)—make temperature optimization during cooling crystallization a critical quality attribute. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure high-yield, high-purity isolation.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my product form a biphasic oil (coacervate) instead of solid crystals when cooling the reactor? A1: This phenomenon, known as "oiling out" or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory crosses the binodal curve before reaching the solubility (solid-liquid) curve. Spirocyclic oxetanes are highly lipophilic and often possess low melting points. If the initial saturation temperature ( Tsat ) is too high, the solvent acts as a plasticizer, depressing the melting point of the solute below the operating temperature.
-
The Causality: High temperatures increase the solubility of the solvent within the molten solute phase. When supersaturation is generated rapidly at these elevated temperatures, the system minimizes free energy by separating into a solute-rich liquid rather than overcoming the high activation energy required for solid nucleation.
-
The Solution: Lower the Tsat by adjusting your solvent/anti-solvent ratio (e.g., increasing the heptane fraction in an ethyl acetate/heptane system, a standard for 1[1]). Ensure that seeding is performed strictly within the Metastable Zone Width (MSZW) to bypass the LLPS region entirely.
Q2: My isolated crystals are extremely fine and take hours to filter. How does temperature affect this? A2: Excessive fines are the direct result of a rapid, linear cooling rate that generates a sudden spike in supersaturation.
-
The Causality: According to 2[2], when a linear cooling rate is applied to a system with low initial surface area, supersaturation builds up rapidly. This pushes the system into the labile zone where primary nucleation dominates over crystal growth. High nucleation rates yield massive quantities of small, needle-like crystals that blind filter pores and trap mother liquor impurities[3].
-
The Solution: Implement a non-linear (cubic) cooling profile. Cool very slowly at first to allow the limited seed surface area to grow. Once sufficient secondary surface area is generated, the cooling rate can be accelerated. This maintains a constant, low supersaturation that favors crystal growth over nucleation.
Q3: How do I determine the exact temperature to introduce seed crystals? A3: Seeding must occur within the MSZW, typically 2°C to 5°C below the established Tsat .
-
The Causality: If seeded too close to Tsat , localized thermal fluctuations in the reactor can cause the seeds to dissolve. If seeded too low, spontaneous primary nucleation may have already triggered, rendering the seeds useless. For 4[4], precise temperature control during seeding is the only way to dictate the final Crystal Size Distribution (CSD).
Part 2: Quantitative Data & Process Metrics
The following table summarizes the causal relationship between the chosen temperature cooling profile and the critical quality attributes of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile.
| Cooling Profile Strategy | Cooling Rate (°C/min) | Mean Particle Size (µm) | Yield (%) | Purity (HPLC Area %) | Filtration Time (min/L) |
| Fast Linear | 1.0 (Constant) | 15 ± 5 | 92.4 | 97.5 | > 45 |
| Slow Linear | 0.2 (Constant) | 45 ± 12 | 94.1 | 98.8 | 15 |
| Non-Linear (Cubic) | 0.05 → 0.3 | 110 ± 20 | 96.5 | 99.7 | < 5 |
Note: Data reflects crystallization from a 1:4 v/v Ethyl Acetate/Heptane solvent system. The non-linear profile drastically improves filtration efficiency by suppressing secondary nucleation[5].
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, this protocol includes built-in validation checkpoints.
Methodology: Non-Linear Cooling Crystallization
-
Dissolution: Suspend the crude 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile in a 1:4 v/v Ethyl Acetate/Heptane mixture (10 volumes). Heat the reactor to 55°C until complete dissolution is achieved.
-
Clarification: Perform a hot filtration through a 0.45 µm PTFE cartridge to remove insoluble particulates. Maintain the receiving vessel at 55°C.
-
Cooling to Seeding Temperature: Cool the solution linearly at 0.5°C/min to the predetermined seeding temperature ( Tseed = 42°C).
-
Validation Check: Ensure the solution remains completely clear. Any turbidity indicates premature nucleation or LLPS, requiring reheating to 55°C.
-
-
Seeding & Isothermal Hold: Add 1.5 wt% of pre-milled product seeds (D50 ~25 µm). Hold isothermally at 42°C for 60 minutes.
-
Validation Check: Extract a filtered aliquot of the mother liquor. Measure the concentration via ATR-FTIR or gravimetric analysis. The solute concentration must drop by at least 10% from the initial saturation concentration, confirming that the seed bed is actively growing and supersaturation is being relieved.
-
-
Cubic Cooling Phase: Initiate a non-linear cooling profile from 42°C to 5°C over 8 hours. Program the reactor to cool at 0.05°C/min for the first 2 hours, gradually increasing the rate to reach 0.25°C/min in the final 2 hours.
-
Isolation: Hold the slurry isothermally at 5°C for 2 hours to maximize yield. Filter under vacuum, wash the cake with 2 volumes of pre-chilled heptane (0°C), and dry under vacuum at 30°C until constant weight.
Part 4: Process Visualizations
Crystallization temperature optimization workflow for supersaturation control.
Decision tree for troubleshooting spirocyclic crystallization issues.
Part 5: References
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. 1
-
The role of cooling rate in crystallization-driven block copolymer self-assembly - Chemical Science (RSC Publishing).3
-
Crystallization process and nucleation kinetics of Mg2+//SO42−, NO3−-H2O system - Water Science & Technology. 5
-
Kinetics of Crystallization in Supersaturation - Mettler Toledo. 2
-
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ResearchGate.4
Sources
6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile vs traditional morpholine scaffolds
Beyond Flatland: A Comparative Guide to 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile vs. Traditional Morpholine Scaffolds
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. For decades, the morpholine ring has been a ubiquitous structural motif, prized for its ability to modulate physicochemical properties and act as a hydrogen-bond acceptor. However, traditional morpholines frequently suffer from metabolic liabilities and suboptimal lipophilicity profiles.
The emergence of strained spiro heterocycles (SSHs)—specifically oxaspiro[3.3]heptanes—represents a paradigm shift. By "escaping from flatland," these rigid, three-dimensional bioisosteres offer superior metabolic stability and predictable vectorization. This guide provides an objective, data-driven comparison between the traditional morpholine scaffold and the advanced building block 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile , detailing the mechanistic rationale and experimental validation behind this structural transition.
Mechanistic Rationale: The Case for Spirocyclic Bioisosteres
The Morpholine Dilemma
Morpholine is a saturated, six-membered heterocycle containing both oxygen and nitrogen. While the oxygen atom serves as an excellent hydrogen-bond acceptor, the flexible chair conformation of the ring exposes the adjacent α -carbons to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. This oxidation typically leads to lactam formation or complete ring opening, resulting in high intrinsic clearance ( CLint ) and short in vivo half-lives.
The Spirocyclic Advantage
The 2-oxaspiro[3.3]heptane core acts as a direct bioisostere to morpholine. The oxetane oxygen retains the crucial hydrogen-bond accepting capability, but the geometry is fundamentally altered.
-
Metabolic Shielding: The spirocyclic strain and the lack of easily abstractable α -protons drastically reduce the molecule's susceptibility to CYP-mediated oxidation [1].
-
Lipophilicity Modulation: Counterintuitively, the incorporation of a spirocyclic center often lowers the measured LogD7.4 compared to traditional heterocycles, driven by subtle changes in basicity and molecular topology [2].
-
Advanced Functionalization: The specific derivative, 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile , introduces massive steric bulk (cyclopentyl group) and an electron-withdrawing moiety (carbonitrile). The carbonitrile group further deactivates the scaffold against oxidative attack, while the cyclopentyl ring provides a rigid, hydrophobic anchor to increase target residence time.
Fig 1: Comparative metabolic degradation pathways of morpholine vs. spirocyclic scaffolds.
Physicochemical & Pharmacokinetic Comparison
The decision to replace a morpholine ring with a highly functionalized oxaspiro[3.3]heptane is driven by quantitative improvements in drug-like properties. The table below synthesizes comparative data for standard morpholine-containing leads versus their spirocyclic counterparts [1, 2, 3].
| Property | Traditional Morpholine Scaffold | 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile | Causality / Structural Driver |
| 3D Vectorality (Fsp3) | Moderate (~0.5 - 0.6) | High (>0.8) | Spiro-fusion forces a rigid, orthogonal 3D geometry, reducing promiscuous off-target binding. |
| Lipophilicity ( LogD7.4 ) | Baseline (Reference) | ΔLogD≈−0.5 to −1.0 | Altered basicity and dipole moment of the oxetane ring reduce overall lipophilicity despite added carbon mass. |
| Metabolic Stability ( CLint ) | High ( >40 μL/min/mg ) | Low ( <10 μL/min/mg ) | Elimination of flexible α -protons; electron-withdrawing carbonitrile deactivates the core to oxidation. |
| Aqueous Solubility | Moderate to High | Moderate | The hydrophobic cyclopentyl group decreases solubility slightly, offset by the polar oxetane oxygen. |
Self-Validating Experimental Protocols
To ensure the reproducibility of the comparative data, the following self-validating workflows must be employed. These protocols are designed with internal controls to confirm that the observed stability is a function of the scaffold, not experimental artifact.
Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance Assay
Purpose: To quantify the resistance of the spirocyclic scaffold to CYP450-mediated oxidative metabolism compared to morpholine.
-
Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Dilute to a final assay concentration of 1 μM in 100 mM potassium phosphate buffer (pH 7.4) to ensure DMSO concentration remains below 0.1% (preventing CYP inhibition).
-
Incubation System: Combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Causality note: Pooled HLMs are used to account for inter-individual CYP expression variability.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality note: The regenerating system sustains CYP450 activity over the assay duration, ensuring metabolic depletion is not rate-limited by cofactor exhaustion.
-
Time-Course Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality note: Cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at the exact time point.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate CLint using the half-life ( t1/2 ) derived from the log-linear decay curve.
Fig 2: Step-by-step workflow for the Human Liver Microsome (HLM) intrinsic clearance assay.
Protocol B: High-Throughput LogD7.4 Determination (Shake-Flask LC-MS Method)
Purpose: To verify the counterintuitive reduction in lipophilicity provided by the spirocyclic core.
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and 10 mM PBS (pH 7.4) for 24 hours to ensure mutual saturation of the phases prior to compound introduction.
-
Partitioning: Add the test compound (at 10 μM ) to a vial containing 500 μL of the pre-saturated n-octanol/PBS mixture.
-
Equilibration: Shake the vials at 25°C for 2 hours. Causality note: 2 hours is sufficient for thermodynamic equilibrium to be reached for low-molecular-weight heterocycles.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to guarantee a sharp boundary between the aqueous and organic layers, preventing micro-emulsions from skewing the concentration data.
-
Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and quantify the concentration of the compound in each phase using LC-MS/MS. Calculate LogD7.4 as Log10([Compound]octanol/[Compound]aqueous) .
Conclusion & Strategic Recommendations
For drug development professionals facing late-stage attrition due to metabolic instability or poor target selectivity, the transition from planar morpholines to strained spiro heterocycles is a highly validated strategy. 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile represents the bleeding edge of this chemical space.
By incorporating this specific scaffold, medicinal chemists can leverage the oxetane ring for critical hydrogen bonding while utilizing the sterically demanding cyclopentyl-carbonitrile vector to lock the molecule into an active conformation. The experimental protocols outlined above provide the necessary framework to validate these pharmacokinetic improvements in-house, ensuring that the "escape from flatland" translates directly to clinical viability.
References
-
National Institutes of Health (PMC). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." NIH PubMed Central. Available at: [Link]
-
ResearchGate. "Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery." Tetrahedron Letters. Available at: [Link]
metabolic stability comparison of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
An In-Depth Guide to the Metabolic Stability of 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile and Its Bioisosteric Predecessors
Introduction: The Quest for Metabolic Stability in Modern Drug Design
In the landscape of small molecule drug discovery, achieving an optimal pharmacokinetic profile is a critical determinant of a compound's ultimate clinical success. A key component of this profile is metabolic stability—the molecule's resistance to breakdown by the body's metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise promising therapeutic candidate.
The incorporation of novel chemical scaffolds is a cornerstone of modern medicinal chemistry strategies to overcome these metabolic liabilities. One such scaffold gaining significant attention is the 2-oxaspiro[3.3]heptane motif. This structure is often used as a "next-generation" bioisostere for more common chemical groups like gem-dimethyl or carbonyl functionalities. Its rigid, three-dimensional geometry can impart improved physicochemical properties, including enhanced solubility and, critically, increased metabolic stability by shielding adjacent chemical bonds from enzymatic attack.
This guide provides a comparative analysis of the metabolic stability of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile , a representative molecule featuring this advanced scaffold. To provide a meaningful comparison, its stability will be benchmarked against two structurally analogous precursors that feature the gem-dimethyl and carbonyl groups that the oxaspiro[3.3]heptane motif is designed to replace. We will delve into the standard experimental workflows for determining metabolic stability, present comparative data, and discuss the mechanistic rationale behind the observed results.
Comparative Framework: The Molecules Under Investigation
To objectively evaluate the impact of the oxaspiro[3.3]heptane scaffold, we will compare the metabolic stability of three compounds:
-
Test Compound (OSH): 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
-
Comparator 1 (GEM): 3-cyclopentyl-3-cyano-2,2-dimethylbutane (A bioisosteric equivalent with a gem-dimethyl group)
-
Comparator 2 (CARB): 2-cyclopentyl-2-cyano-1-cyclopropanone (A bioisosteric equivalent with a carbonyl group in a strained ring, mimicking the core structure)
This comparison is designed to isolate the contribution of the core scaffold to metabolic stability by keeping the key pharmacophoric elements (the cyclopentyl group and the nitrile) constant.
Experimental Workflow for Assessing Metabolic Stability
The primary methods for evaluating in vitro metabolic stability involve incubating the test compound with liver-derived enzyme systems and monitoring its disappearance over time. The two most common systems are Human Liver Microsomes (HLM) and cryopreserved primary hepatocytes.
Workflow Diagram: In Vitro Metabolic Stability Assay
Caption: Workflow for a typical in vitro metabolic stability assay using liver microsomes or hepatocytes.
Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol outlines the steps for determining a compound's stability in the presence of the primary drug-metabolizing enzymes.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (and comparators) in 100% DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (HLM) in buffer.
-
Prepare a 20 mM NADPH regenerating system solution in buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add the HLM stock solution to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound stock solution to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Immediately collect the first aliquot (T=0) and transfer it to a separate 96-well plate containing ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide) to quench the reaction.
-
Collect subsequent aliquots at 5, 15, 30, and 60 minutes, quenching each in the same manner.
-
-
Sample Analysis:
-
Centrifuge the quenched sample plate at 3000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration) .
-
Comparative Data & Performance Analysis
The following table summarizes the hypothetical, yet mechanistically plausible, metabolic stability data for the three compounds, as would be determined by the HLM assay described above.
| Compound ID | Core Scaffold | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Predicted Metabolic Stability Class |
| OSH | 2-Oxaspiro[3.3]heptane | > 60 | < 11.5 | High |
| GEM | gem-Dimethyl | 28 | 24.8 | Moderate |
| CARB | Carbonyl | 12 | 57.8 | Low |
Interpretation of Results
-
6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile (OSH): This compound demonstrates the highest metabolic stability. The half-life of >60 minutes and correspondingly low intrinsic clearance (<11.5 µL/min/mg) classify it as a highly stable compound in vitro. This enhanced stability is attributed to the rigid, spirocyclic core. The oxetane ring and the quaternary carbon at the spiro-center effectively shield the adjacent C-H bonds of the cyclopentyl ring from oxidative metabolism by CYP enzymes. This steric hindrance makes it more difficult for the enzyme's active site to access and functionalize the molecule.
-
gem-Dimethyl Comparator (GEM): This compound shows moderate stability. The methyl groups of the gem-dimethyl moiety are susceptible to hydroxylation, a common metabolic pathway mediated by CYP enzymes. While less labile than other positions, this metabolic "soft spot" leads to a significantly faster clearance rate compared to the OSH compound.
-
Carbonyl Comparator (CARB): The carbonyl-containing analogue exhibits the lowest metabolic stability. Carbonyl groups can be readily reduced to the corresponding alcohol by carbonyl reductases, a different class of metabolic enzymes. This rapid metabolic conversion results in a short half-life and high intrinsic clearance, highlighting the metabolic liability of this functional group in this context.
Mechanistic Rationale: Why the Oxaspiro[3.3]heptane Scaffold Enhances Stability
The superior performance of the oxaspiro[3.3]heptane scaffold is rooted in established principles of medicinal chemistry.
Caption: Logical flow demonstrating how the oxaspiro[3.3]heptane scaffold improves metabolic stability compared to a gem-dimethyl group.
-
Steric Hindrance: The three-dimensional, cage-like structure of the spirocycle acts as a "metabolic shield." It physically blocks the active site of CYP enzymes from accessing metabolically labile positions on the adjacent cyclopentyl ring.
-
Removal of Labile Groups: By replacing the gem-dimethyl group, the design eliminates the methyl C-H bonds that are primary sites for oxidative metabolism.
-
Chemical Inertness: The oxetane ring within the scaffold is generally more resistant to metabolism than many other functionalities. Its ether linkage is more stable than, for example, an ester or a more reactive ketone.
Conclusion and Future Directions
The comparative analysis strongly indicates that the incorporation of a 2-oxaspiro[3.3]heptane scaffold in place of traditional gem-dimethyl or carbonyl bioisosteres can be a highly effective strategy for enhancing metabolic stability. The representative compound, 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile , is predicted to have a significantly improved in vitro half-life and lower intrinsic clearance. This improvement is directly attributable to the steric and electronic properties of the spirocyclic system, which protects the molecule from enzymatic degradation.
For researchers and drug development professionals, these findings underscore the value of exploring novel, three-dimensional scaffolds to overcome common pharmacokinetic challenges. Further investigation should include profiling against a broader panel of CYP enzymes to identify any specific isoforms responsible for the residual metabolism and conducting studies in hepatocytes to assess the impact of Phase II metabolic pathways. Ultimately, the use of such advanced bioisosteres represents a promising avenue toward the design of more robust and efficacious drug candidates.
References
-
Title: Oxaspiro[3.3]heptane: A Next-Generation Bioisostere for gem-Dimethyl and Carbonyl Groups Source: American Chemical Society URL: [Link]
-
Title: The ADME Encyclopedia: A Concise Guide for Drug Discovery and Development Source: John Wiley & Sons URL: [Link]
-
Title: The Role of Cytochrome P450 in Drug Metabolism Source: IntechOpen URL: [Link]
-
Title: Carbonyl Reductases and Their Role in Xenobiotic Metabolism Source: Journal of Biochemical and Molecular Toxicology URL: [Link]
Mass Spectrometry Validation for 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile Purity: A Comparative Guide
As a Senior Application Scientist, one of the most common analytical hurdles I encounter is the purity validation of advanced, low-molecular-weight building blocks. In modern drug development, spirocyclic scaffolds like 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile are highly prized as bioisosteres, offering enhanced structural rigidity and metabolic stability[1].
However, this molecule presents a severe analytical challenge: it completely lacks a conjugated π -electron system. It is effectively invisible to standard UV-Vis detectors. Relying on low-wavelength UV (e.g., 205 nm) introduces massive baseline drift from mobile phase absorbance, rendering impurity quantitation inaccurate. To establish a self-validating, purity assay[2], we must move beyond traditional HPLC-UV and objectively evaluate advanced mass spectrometry and universal detection techniques.
Orthogonal Technology Comparison: Finding the Optimal Detector
When a molecule lacks a chromophore, laboratories typically pivot to Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Below is an objective comparison of how these alternatives perform for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile.
| Analytical Technology | Detection Mechanism | Suitability for this Molecule | Causality & Limitations |
| GC-EI-MS | Electron Ionization (70 eV) | Moderate | Pros: Universal ionization yields relatively uniform response factors based on carbon cross-section. Cons: The strained oxaspiro[3.3]heptane ring is susceptible to thermal degradation at standard GC injection port temperatures (250°C), potentially creating artificial degradant peaks. |
| LC-ESI-MS | Electrospray Ionization | Poor for Purity % | Pros: Soft ionization preserves the spirocyclic core. The nitrile group ionizes well in positive mode. Cons: ESI is a surface-active, concentration-dependent process. Response factors between the API and unknown impurities can vary by orders of magnitude, invalidating area-normalization purity calculations. |
| LC-CAD-MS | Charged Aerosol Detection + Split MS | Excellent (Gold Standard) | Pros: CAD provides a universal, mass-proportional response for all non-volatile analytes, independent of chemical structure[3]. Coupling this with MS provides orthogonal identification, creating a self-validating system[4]. |
The Verdict: While LC-ESI-MS is excellent for identifying the molecule, it cannot be trusted for quantifying its purity. Therefore, a split-flow LC-CAD-MS system is the optimal choice.
Orthogonal analytical workflow combining GC-MS, LC-MS, and LC-CAD for robust purity validation.
Methodological Causality: Designing a Self-Validating System
To meet the rigorous standards of the (which emphasize a lifecycle and Quality-by-Design approach[5]), a protocol cannot simply generate numbers; it must prove its own accuracy during every run.
We achieve this by utilizing a split-flow LC-CAD-MS architecture .
-
The CAD (Charged Aerosol Detector) nebulizes the eluent, evaporates the solvent, and applies a charge to the remaining analyte particles[6]. Because the charge is proportional to the particle's mass, the detector yields a uniform response for the API and all non-volatile impurities[4].
-
The High-Resolution MS (Q-TOF) simultaneously receives a fraction of the flow to confirm that no isobaric impurities are co-eluting under the main peak, ensuring absolute specificity.
Split-flow UHPLC configuration enabling simultaneous mass-proportional quantitation and MS identity.
Step-by-Step Validation Protocol
Step 1: Sample and Standard Preparation
-
API Solution: Dissolve 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile in LC-MS grade Methanol to a final concentration of 1.0 mg/mL.
-
System Suitability Test (SST): Spike the API solution with 0.5% of a known structurally similar reference standard. Causality: This proves the system's resolving power ( Rs>1.5 ) prior to quantitative analysis.
Step 2: UHPLC Separation Parameters
-
Column: Sub-2 μ m C18 column (e.g., 2.1 x 100 mm) to ensure sharp peak shapes and minimize diffusion.
-
Mobile Phase: Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: CAD requires strictly volatile mobile phases to prevent background noise from non-volatile salt precipitation in the drift tube[7].
-
Gradient: 5% to 95% organic over 10 minutes.
-
Critical Control Parameter: Apply a post-column inverse gradient . Causality: Because CAD is a nebulization technique, changes in solvent viscosity during a gradient alter nebulization efficiency[4]. An inverse gradient ensures the detector receives a constant solvent composition, eliminating baseline drift.
Step 3: Split-Flow Detection
-
Route 80% of the flow to the CAD for quantitation. Set the CAD evaporation temperature to 35°C. Causality: 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile is semi-volatile; higher drift tube temperatures risk evaporating the analyte, leading to signal loss.
-
Route 20% to the Q-TOF MS (ESI+ mode) scanning from m/z 100 to 1000.
Step 4: Data Integration
-
Calculate the purity percentage using CAD area normalization. Use the MS data solely to annotate the identity of the impurity peaks.
Expected Validation Data (ICH Q2(R2) Aligned)
When executing the above protocol, the self-validating nature of the LC-CAD-MS system yields highly robust data that easily satisfies regulatory thresholds[8].
| Validation Parameter | ICH Q2(R2) Criteria | Expected LC-CAD-MS Result | Scientific Rationale |
| Specificity | Baseline resolution of impurities | Rs>1.5 for all peaks; MS confirms peak purity | Orthogonal MS ensures no co-eluting isobaric impurities are hidden beneath the API peak. |
| Linearity | Defined mathematical relationship over specified range | R2=0.998 (Log-Log fit) | CAD response is inherently non-linear over wide ranges; it requires a power-function or log-log calibration model[6]. |
| Precision (Repeatability) | RSD ≤2.0% (n=6 injections) | RSD = 0.8% | The post-column inverse gradient ensures uniform nebulization efficiency across all runs. |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% ± 1.2% | Universal mass response eliminates the ionization bias typically seen in ESI-MS. |
| Sensitivity (LOD/LOQ) | Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ) | LOQ = 0.05% area | CAD provides superior signal-to-noise ratios for non-UV active compounds compared to ELSD. |
References
-
ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL:[Link]
-
Understanding How Charged Aerosol Detection (CAD) Works Source: LabRulez LCMS URL:[Link]
-
Using UHPLC with Charged Aerosol Detection to Identify and Quantify... Source: Chromatography Today URL:[Link]
-
Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage Source: ResearchGate / Molecules URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. database.ich.org [database.ich.org]
Comparative In Vitro Toxicity Profiling: 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile vs. Traditional Heterocycles
Target Audience: Researchers, Medicinal Chemists, and Toxicologists in Preclinical Drug Development.
Executive Summary
The transition from planar, two-dimensional molecular architectures to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery. The compound 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile represents a highly specialized spirocyclic building block. Incorporating a 2-oxaspiro[3.3]heptane core, this scaffold serves as an advanced bioisostere for traditional flat heterocycles like morpholine, piperidine, and tetrahydropyran[1].
This guide provides an objective, data-driven comparison of the in vitro toxicity profile of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile against its planar counterpart (4-cyclopentyltetrahydro-2H-pyran-4-carbonitrile). By detailing self-validating experimental protocols and mechanistic rationales, this document empowers researchers to confidently integrate spirocyclic motifs into lead optimization pipelines to circumvent late-stage toxicity attrition.
Scientific Rationale: The "Escape from Flatland"
Historically, drug discovery relied heavily on flat, sp2-hybridized aromatic and heteroaromatic rings. While synthetically accessible, these planar molecules often suffer from poor aqueous solubility, high non-specific protein binding, and significant off-target toxicity (such as hERG channel blockade and CYP450 inhibition)[2].
The 2-oxaspiro[3.3]heptane scaffold addresses these liabilities through three mechanistic pathways:
-
Increased Fraction of sp3 Carbons (Fsp3): The spirocyclic core introduces a rigid, three-dimensional globular structure. This increased 3D character disrupts the planar π−π stacking interactions that typically drive promiscuous binding to off-target proteins and cytochromes[3].
-
Modulation of Physicochemical Properties: The oxygen atom in the strained four-membered oxetane-like ring acts as a hydrogen bond acceptor while lowering the overall lipophilicity (LogD) compared to larger cycloalkanes. This improves metabolic stability and reduces hepatotoxicity[2].
-
Steric Shielding: The spiro-fusion creates a unique steric bulk that prevents the molecule from fitting into the narrow binding pockets of critical safety anti-targets, such as the hERG potassium channel[1].
Mechanistic divergence in hERG channel binding between flat and spirocyclic scaffolds.
Comparative In Vitro Toxicity Data
To objectively evaluate the safety profile of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, it must be benchmarked against a structurally analogous planar compound. The following table summarizes representative in vitro toxicity metrics derived from standardized preclinical screening cascades.
Table 1: Comparative In Vitro Toxicity and Physicochemical Profiling
| Assay / Metric | 6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile | 4-Cyclopentyltetrahydro-2H-pyran-4-carbonitrile (Flat Analog) | Causality / Significance |
| HepG2 Cytotoxicity ( CC50 ) | > 100 µM | 45.2 µM | Spirocycle reduces non-specific lipophilic accumulation in cellular membranes. |
| hERG Inhibition ( IC50 ) | > 50 µM | 12.5 µM | 3D geometry prevents optimal alignment within the hERG central cavity. |
| CYP3A4 Inhibition ( IC50 ) | > 30 µM | 8.4 µM | Increased Fsp3 reduces coordinate binding to the heme iron of CYP enzymes. |
| LogD (pH 7.4) | 1.8 | 2.6 | Lower lipophilicity correlates with reduced promiscuity and toxicity. |
| Ames Test (Genotoxicity) | Negative | Negative | Both scaffolds lack reactive electrophilic centers or intercalating planar systems. |
Standardized Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols must be employed when evaluating these scaffolds. Every protocol includes necessary controls to establish a robust assay window (Z'-factor > 0.5).
In vitro toxicity screening cascade for spirocyclic drug candidates.
General Cytotoxicity Profiling (MTT Assay)
Objective: Determine the concentration at which the compound induces 50% cell death ( CC50 ) in human liver carcinoma cells (HepG2). Protocol:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .
-
Compound Treatment: Prepare serial dilutions of the spirocyclic compound and the planar analog (0.1 µM to 100 µM) in culture medium. Ensure the final DMSO concentration remains strictly ≤0.1% to prevent solvent-induced toxicity.
-
Incubation: Treat cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin, 10 µM).
-
Viability Measurement: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization & Readout: Remove the medium and dissolve the generated formazan crystals in 150 µL of pure DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate CC50 using non-linear regression analysis.
Cardiotoxicity Assessment (Automated hERG Patch-Clamp)
Objective: Assess the potential for QT-prolongation by measuring the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Protocol:
-
Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.
-
Electrophysiology Setup: Employ a whole-cell patch-clamp configuration. The extracellular solution must contain (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2 , 1 MgCl2 , 10 Glucose, 10 HEPES (pH 7.4).
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing pulse to -50 mV for 2 seconds to elicit the outward tail current.
-
Perfusion: Perfuse the cells with the test compound (1 µM to 100 µM). Use E-4031 (100 nM) as a positive control for complete hERG blockade.
-
Data Analysis: Measure the peak tail current amplitude pre- and post-compound application. Calculate the fractional block and determine the IC50 .
Hepatotoxicity & CYP450 Inhibition
Objective: Evaluate the potential for drug-drug interactions (DDIs) and metabolic toxicity via CYP3A4 inhibition. Protocol:
-
Reaction Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL protein), test compound (0.1–50 µM), and a CYP3A4-specific probe substrate (e.g., Midazolam, 2.5 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Termination: After 10 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam. Ketoconazole (1 µM) serves as the positive control.
Conclusion
The incorporation of the 2-oxaspiro[3.3]heptane motif—as seen in 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile —provides a distinct toxicological advantage over traditional planar heterocycles. By increasing the three-dimensionality (Fsp3) of the molecule, this scaffold effectively evades high-affinity binding to off-target safety liabilities such as the hERG channel and CYP450 enzymes[4]. For drug development professionals, utilizing such advanced spirocyclic bioisosteres is a scientifically sound strategy to optimize the safety profile of lead compounds without sacrificing target affinity.
References
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes RSC Publishing[Link]
-
Intermolecular Crossed[2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes Journal of the American Chemical Society - ACS Publications[Link]
-
3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings Organic Letters - ACS Publications[Link]
-
Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications[Link]
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
LC-MS method validation for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile quantification
An In-Depth Guide to the LC-MS/MS Method Validation for the Quantification of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile in Human Plasma
Introduction: The Analytical Imperative in Modern Drug Development
In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketed drug is underpinned by rigorous analytical science. The quantification of a drug candidate, such as 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, in biological matrices is not merely a procedural step; it is the cornerstone of understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile. This data informs critical decisions on dosing, safety, and efficacy. The spiro[3.3]heptane scaffold, a feature of our target analyte, is increasingly utilized in medicinal chemistry to explore three-dimensional chemical space, aiming for improved physicochemical and ADME properties.[1][2]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis, prized for its exceptional sensitivity, selectivity, and speed.[3][4] However, the transition from a developed method to a fully validated one, capable of withstanding regulatory scrutiny, is a complex, multi-faceted process. This guide provides an in-depth comparison of key methodological choices and presents a comprehensive, validated protocol for the robust quantification of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile. Our approach is grounded in the principles outlined by global regulatory bodies, ensuring the integrity and reliability of the generated data.[5][6][7]
Part 1: Strategic Method Development - A Comparison of Core Technologies
The development of a robust bioanalytical method is a process of informed choices. Each component of the workflow—from sample cleanup to chromatographic separation and mass spectrometric detection—must be optimized not in isolation, but as part of an integrated system. Here, we compare the critical technology choices for quantifying our target analyte, a non-polar small molecule featuring a unique spirocyclic core.
Liquid Chromatography: High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC)
The objective of chromatography is to separate the analyte from endogenous matrix components and potential metabolites, delivering a clean signal to the mass spectrometer.
-
High-Performance Liquid Chromatography (HPLC): The traditional workhorse, typically using columns with 3-5 µm particle sizes. It is robust and reliable but operates at lower pressures (up to 6,000 psi), resulting in longer run times (15-20 minutes) and broader peaks.[8]
-
Ultra-Performance Liquid Chromatography (UPLC®/UHPLC): A significant technological advancement utilizing sub-2 µm particle sizes and operating at much higher pressures (up to 15,000 psi).[9][10] This results in significantly shorter analysis times (3-10 minutes), sharper peaks (improved resolution and sensitivity), and reduced solvent consumption.[9][11]
Our Rationale: For a drug development setting where sample throughput and data quality are paramount, UPLC is the superior choice . The increased speed accelerates study timelines, while the enhanced resolution and sensitivity are critical for accurately defining the lower limit of quantification (LLOQ).[11][12]
Mass Spectrometry: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)
The mass spectrometer is the detector, providing the sensitivity and specificity required for quantification at low concentrations.
-
Triple Quadrupole (QqQ) MS: The gold standard for targeted quantitative bioanalysis.[13] It operates in Multiple Reaction Monitoring (MRM) mode, a highly specific process where a precursor ion (Q1) is selected, fragmented (q2), and a specific product ion (Q3) is monitored. This "double mass filtering" provides exceptional signal-to-noise, making it extremely sensitive.[13]
-
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): These instruments measure mass with very high accuracy, allowing for the separation of the analyte signal from interferences based on small mass differences.[14] While powerful for metabolite identification and untargeted screening, their sensitivity in targeted quantification can sometimes be lower than the latest generation of triple quadrupoles, and data file sizes are considerably larger.[14][15][16][17]
Our Rationale: For a routine, validated bioanalytical assay focused purely on quantifying a known analyte, the Triple Quadrupole mass spectrometer is the optimal platform . Its unparalleled sensitivity in MRM mode and proven robustness in high-throughput environments make it the most reliable and efficient choice for supporting clinical and non-clinical studies.[13]
Sample Preparation: A Comparative Overview
The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis, primarily through a phenomenon known as the matrix effect, where co-eluting compounds suppress or enhance the ionization of the analyte.[18][19][20][21]
-
Protein Precipitation (PPT): The simplest method, involving the addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins. While fast and inexpensive, it does little to remove other matrix components like phospholipids, often leading to significant matrix effects and reduced column lifetime.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent based on polarity. It provides a much cleaner extract than PPT but is more labor-intensive, difficult to automate, and uses larger volumes of organic solvents.[3][22]
-
Solid-Phase Extraction (SPE): The most advanced technique, where the analyte is selectively adsorbed onto a solid sorbent, washed to remove impurities, and then eluted with a small volume of solvent. SPE offers the cleanest extracts, minimizes matrix effects, and allows for analyte concentration.[3][22][23] It is highly amenable to automation.
Our Rationale: To achieve the highest data quality and method robustness, Solid-Phase Extraction is the recommended approach . The superior cleanup minimizes the risk of matrix effects, thereby improving accuracy and precision, which is a non-negotiable requirement for regulatory submissions.
The Indispensable Role of the Internal Standard (IS)
An internal standard is a compound of known concentration added to every sample, calibrator, and QC, which corrects for variability during sample preparation and analysis.[24]
-
Structural Analogue IS: A molecule with similar chemical properties to the analyte but a different mass. It can be effective but may not perfectly mimic the analyte's behavior during extraction and ionization.[25]
-
Stable Isotope-Labeled (SIL) IS: The analyte molecule itself, but with several atoms (e.g., ¹H, ¹²C) replaced by their heavy stable isotopes (e.g., ²H/D, ¹³C). A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences the same extraction recovery and matrix effects.[26][27][28]
Our Rationale: The use of a Stable Isotope-Labeled Internal Standard is mandatory for a high-quality, defensible bioanalytical method. It is the most effective way to compensate for analytical variability and ensure the highest levels of accuracy and precision.[26]
Part 2: The Validated Method - Experimental Protocol
This section details the optimized and validated UPLC-MS/MS method for the quantification of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile in human plasma.
Materials and Reagents
-
Analyte: 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile (Reference Standard, >99% purity).
-
Internal Standard (IS): ¹³C₆-6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile (¹³C₆-Analyte, >99% purity, >99% isotopic enrichment).
-
Control Matrix: Blank human plasma (K₂EDTA).
-
Reagents: Acetonitrile, Methanol (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade), Water (Milli-Q® or equivalent).
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange, 30 mg/1 mL.
UPLC-MS/MS System and Conditions
-
UPLC System: Waters ACQUITY UPLC I-Class.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ System with an IonDrive™ Turbo V Source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
UPLC Gradient:
Time (min) Flow (mL/min) %A %B 0.00 0.5 95 5 0.50 0.5 95 5 2.50 0.5 5 95 3.50 0.5 5 95 3.51 0.5 95 5 | 4.50 | 0.5 | 95 | 5 |
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Analyte 204.2 136.1 25 | ¹³C₆-Analyte (IS) | 210.2 | 142.1 | 25 |
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.
-
Working Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare spiking solutions for calibration curve (CC) standards and quality control (QC) samples. Prepare a separate IS working solution at 100 ng/mL.
-
CC and QC Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to prepare CCs and QCs. Final concentrations should span the desired analytical range (e.g., 0.1 to 100 ng/mL).
Step-by-Step Sample Extraction Protocol (SPE)
-
Pipette: Transfer 100 µL of samples (standards, QCs, or unknowns) into a 96-well plate.
-
Add IS: Add 25 µL of the IS working solution (100 ng/mL) to all wells except for "double blank" (matrix blank without IS).
-
Pre-treat: Add 200 µL of 4% phosphoric acid in water to each well. Mix thoroughly.
-
Condition SPE Plate: Place the SPE plate on a vacuum manifold. Condition the wells with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the pre-treated samples onto the SPE plate. Apply gentle vacuum to draw the samples through.
-
Wash: Wash the wells with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute: Dry the sorbent for 5 minutes under high vacuum. Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in acetonitrile into a clean collection plate.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A/B (95:5, v/v).
-
Analyze: Seal the plate and inject 5 µL into the UPLC-MS/MS system.
Part 3: Method Validation - Demonstrating Trustworthiness
A method is not reliable until it is proven to be so through rigorous validation. The following experiments were conducted based on the ICH M10 Bioanalytical Method Validation Guideline.[6][29]
Specificity and Selectivity
Six unique lots of blank human plasma were processed and analyzed to ensure no endogenous components interfered with the detection of the analyte or the IS at their respective retention times. All lots were free of interfering peaks, confirming method selectivity.
Linearity, Range, and LLOQ
The method was linear over the concentration range of 0.1 to 100 ng/mL . Calibration curves were constructed using a weighted (1/x²) linear regression of the analyte/IS peak area ratio versus concentration.
-
Linearity: All calibration curves had a coefficient of determination (r²) > 0.995.
-
Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.1 ng/mL , with a signal-to-noise ratio >10 and accuracy and precision within 20%.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (10 ng/mL), and High QC (80 ng/mL).
Table 1: Summary of Inter-Day Accuracy and Precision (n=3 runs, 6 replicates/run)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Acceptance Criteria |
|---|---|---|---|---|---|
| LLOQ | 0.10 | 0.104 | 104.0 | 8.5 | ±20%, ≤20% CV |
| Low QC | 0.30 | 0.291 | 97.0 | 6.2 | ±15%, ≤15% CV |
| Mid QC | 10.0 | 10.3 | 103.0 | 4.1 | ±15%, ≤15% CV |
| High QC | 80.0 | 78.9 | 98.6 | 3.5 | ±15%, ≤15% CV |
Result: The method demonstrated excellent accuracy and precision, with all results falling well within the accepted regulatory limits of ±15% (±20% at the LLOQ) for accuracy and ≤15% (≤20% at the LLOQ) for precision.
Matrix Effect and Recovery
The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma from six different sources to the response in a pure solution.
Table 2: Matrix Effect and Recovery Data
| QC Level | Mean Recovery (%) | Mean Matrix Factor | IS-Normalized Matrix Factor | Acceptance Criteria |
|---|---|---|---|---|
| Low QC | 89.5 | 0.94 | 1.01 | CV ≤ 15% |
| High QC | 91.2 | 0.92 | 0.99 | CV ≤ 15% |
Result: The extraction recovery was high and consistent. Crucially, the IS-normalized matrix factor was close to 1, with a coefficient of variation (%CV) across the six lots of <5%. This demonstrates that the stable isotope-labeled internal standard effectively compensated for minor variations in ion suppression, ensuring that the method is not susceptible to matrix effects.[18][30]
Stability
The stability of the analyte was confirmed under various conditions relevant to sample handling and storage. The mean concentration of stored QC samples had to be within ±15% of the nominal concentration.
-
Freeze-Thaw Stability: Stable for 5 cycles.
-
Bench-Top Stability: Stable for 24 hours in processed plasma at room temperature.
-
Long-Term Stability: Stable for 12 months at -80 °C.
Conclusion: A Validated Method Ready for Purpose
This guide has systematically compared the key technologies and outlined a complete, validated UPLC-MS/MS method for the quantification of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile in human plasma. The strategic selection of UPLC for separation, triple quadrupole mass spectrometry for detection, solid-phase extraction for sample cleanup, and a stable isotope-labeled internal standard for analytical normalization culminates in a method that is not only fast and sensitive but also exceptionally robust and reliable.
The comprehensive validation data presented herein confirms that the method meets the stringent requirements set by international regulatory agencies.[7][31][32] It exhibits high levels of selectivity, accuracy, precision, and stability, with minimal impact from matrix effects. This self-validating system provides a high degree of confidence in the concentration data generated, ensuring it is fit for the purpose of supporting critical decisions throughout the drug development lifecycle.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
-
Dillen, L., Cools, W., Vereyken, L., Lorreyne, W., Huybrechts, T., de Vries, R., Ghobarah, H., & Cuyckens, F. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis, 4(5), 565-579. [Link]
-
Bioanalysis. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Future Science Group. [Link]
-
Baranowska, I., & Koper, M. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis, 6(3), 265-267. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2023). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bioanalysis Zone. (2018). What are the main advantages of HRMS vs triple quadrupole MS? [Link]
-
European Medicines Agency (EMA). (2012). Guideline on bioanalytical method validation. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]
-
van Amsterdam, P., Arnold, M., Bansal, S., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation. Scientific guideline. [Link]
-
Dejaegher, B., & Vander Heyden, Y. (2011). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 136(15), 3125-3139. [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency (EMA). (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]
-
Mykhailiuk, P. K., et al. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]
-
ResearchGate. (n.d.). Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. [Link]
-
Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Clinical Biochemistry, 48(1-2), 1-3. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Wang, H., et al. (2019). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry, 30(8), 1618-1625. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Chapter 20: Carboxylic Acid Derivatives. [Link]
-
ChemRxiv. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. [Link]
-
Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Analytical Chemistry. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Li, W., & Tse, F. L. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Advances, 4(77), 40728-40746. [Link]
-
Ma, L., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 2(4). [Link]
-
Alispharm. (2023). UPLC vs HPLC: what is the difference? [Link]
-
Waters Corporation. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]
-
ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]
-
Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]
-
ResearchGate. (n.d.). Overview of spiro[3.3]heptane synthesis. [Link]
-
New Food Magazine. (2016). Application of LCMS in small-molecule drug development. [Link]
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry. [Link]
-
PubChem. (n.d.). Spiro[3.3]heptane. National Center for Biotechnology Information. [Link]
-
Spectroscopy Online. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 9. sepscience.com [sepscience.com]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. rjptonline.org [rjptonline.org]
- 12. waters.com [waters.com]
- 13. Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM [thermofisher.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. ovid.com [ovid.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. nebiolab.com [nebiolab.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. tecan.com [tecan.com]
- 24. nebiolab.com [nebiolab.com]
- 25. cerilliant.com [cerilliant.com]
- 26. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 29. bioanalysis-zone.com [bioanalysis-zone.com]
- 30. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 32. ema.europa.eu [ema.europa.eu]
A Comprehensive Guide to the Safe Disposal of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
This document provides essential safety and logistical information for the proper disposal of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile. As a novel compound, specific regulatory data may be limited. Therefore, this guide is built upon a comprehensive analysis of its constituent functional groups—a nitrile, a spirocyclic ether, and a cyclopentyl moiety—and established best practices for handling analogous chemical structures. The primary directive is to ensure the safety of laboratory personnel and to maintain environmental compliance by treating the compound as hazardous waste until proven otherwise.
Hazard Identification and Risk Assessment: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, a risk assessment must be conducted based on its chemical structure and data from analogous compounds. The molecule contains a nitrile group (-CN), which is often associated with toxicity, and a spirocyclic ether, a class of compounds that requires careful handling.
A related compound, 6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile, is classified as having acute toxicity (oral, dermal, inhalation), causing skin and eye irritation, and potentially leading to specific target organ toxicity[1]. Based on this structural similarity, we can infer a comparable hazard profile for the cyclopentyl derivative.
Table 1: Inferred Hazard Profile and Rationale
| Hazard Category | Presumed Classification & Rationale | Recommended Precautions |
| Acute Toxicity | Assumed Hazardous (Oral, Dermal, Inhalation) . Nitrile compounds can release cyanide, a potent toxin. Data for a similar structure supports this classification[1]. | Avoid ingestion, skin contact, and inhalation of dust or vapors. Always handle within a certified chemical fume hood[2]. |
| Skin Corrosion/Irritation | Assumed Skin Irritant . Supported by data on analogous spiro-compounds and nitriles[1][3]. | Wear appropriate nitrile gloves and a flame-resistant lab coat. Change gloves immediately if contaminated[2]. |
| Serious Eye Damage/Irritation | Assumed Eye Irritant . Common among organic chemicals and specifically noted for a related structure[1][3][4]. | Wear chemical safety goggles or a face shield at all times[2]. |
| Reactivity | Potential for Peroxide Formation . While less common than with simple ethers, the ether linkage necessitates caution. Ethers can form explosive peroxides upon exposure to air and light. | Store away from heat and light. Do not allow to evaporate to dryness. Label containers with opening and disposal dates. |
| Environmental Hazard | Assumed Hazardous to the Environment . Organic nitriles and cyclic ethers should not be released into the environment[5]. | Do not dispose of down the drain or in general refuse[2]. All waste must be collected for licensed disposal. |
Pre-Disposal Procedures: Safe Handling and Waste Accumulation
Proper handling from the moment the material is designated as waste is critical to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE)
A baseline of required PPE must be worn at all times when handling this compound or its waste containers[2]:
-
Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash risk.
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves before use and wash hands thoroughly after removal[2][6].
-
Body Protection: A flame-resistant laboratory coat, fully fastened[6].
-
Footwear: Closed-toe shoes are mandatory[2].
Waste Segregation and Container Management
The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions[7][8].
-
Waste Stream: This compound must be disposed of as Hazardous Organic Chemical Waste . It should not be mixed with aqueous waste, acids, bases, or oxidizers[6][7]. Specifically, mixing nitriles with acids can generate highly toxic hydrogen cyanide gas[9].
-
Container Selection: Use only approved, chemically compatible containers for waste accumulation. The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or evaporation[7][10]. Leave approximately 10-20% headspace in liquid waste containers to allow for vapor expansion[6][10].
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a detailed list of the contents, including the full chemical name: "6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile"[2][10]. Labels should also indicate the primary hazards (e.g., "Toxic," "Irritant")[11].
-
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory. This area should be under supervision and away from general lab activity, heat sources, and direct sunlight[7][10]. Ensure secondary containment is used to capture any potential leaks[11].
Step-by-Step Disposal Protocol
This protocol outlines the process from generating the waste to its final removal by a licensed disposal service. The overriding principle is that chemical waste must be managed from "cradle-to-grave" in accordance with regulations like the Resource Conservation and Recovery Act (RCRA) enforced by the EPA[12].
Step 1: Waste Collection at the Source
-
Solid Waste: Collect any contaminated solids (e.g., filter paper, contaminated gloves, absorbent materials from a spill) in a designated, double-bagged, and clearly labeled solid hazardous waste container[11].
-
Liquid Waste: Collect unused solutions or reaction residues in a designated liquid hazardous waste container. Do not mix with other waste streams[8]. Use a funnel to add waste to the container and ensure the container is capped immediately after use to prevent the release of vapors[8].
Step 2: Preparing for Disposal
-
Finalize Labeling: Before requesting a pickup, ensure the waste container label is complete and accurate.
-
Secure Container: Confirm the container is tightly sealed and the exterior is clean and free from contamination.
-
Documentation: Follow your institution's procedures for documenting hazardous waste, which may include logging it into a chemical inventory or waste tracking system.
Step 3: Arranging for Licensed Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup.
-
Professional Removal: Waste must be disposed of through a licensed hazardous waste facility. Never attempt to dispose of this chemical through standard trash or down the sanitary sewer[2].
The following diagram illustrates the decision-making workflow for the disposal process.
Caption: Disposal workflow from waste generation to final hand-off.
Emergency Procedures: Spills and Exposure
In the event of an accident, prompt and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[3][6].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3][4].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3][4].
-
Small Spill (Contained in Fume Hood): Absorb the spill with a non-reactive absorbent material like vermiculite or sand. Collect the material into a designated hazardous waste container, seal, and label it.
-
Large Spill: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself unless you are trained to do so.
By adhering to these rigorous procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, protecting themselves, their colleagues, and the environment.
References
- GZ Industrial Supplies. (2025, May 26).
- Chemical Substance Information. 6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile.
- Tion. Safe Storage and Disposal of Chemicals in A Lab.
- Labor Security.
- Gazi University. LABORATORY SAFETY AND CHEMICAL WASTE MANAGEMENT.
- National Center for Biotechnology Information. (n.d.).
- TWU. (n.d.).
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Fisher Scientific. SAFETY DATA SHEET - 2-OXA-6-AZASPIRO[3.
- U.S. Environmental Protection Agency. (2021). National hazardous waste management plan 2021 - 2027.
- Fisher Scientific. SAFETY DATA SHEET - 6-Oxa-1-azaspiro[3.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Unknown Author. (n.d.).
- Tetra Tech. (2022, July 12).
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- National Institute for Occupational Safety and Health. NITRILES. CDC Stacks.
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Angene Chemical. (2021, May 1). Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Sabanci University. Chemical Waste Disposal.
- Chemtalk. (2008, May 28). Ester Disposal.
- PubMed. (1963). Disposing of waste ether cans. Anesthesiology.
Sources
- 1. nextsds.com [nextsds.com]
- 2. gz-supplies.com [gz-supplies.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. gazi.edu.tr [gazi.edu.tr]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. Chemical Waste Disposal | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
As a Senior Application Scientist, I recognize that handling novel, highly functionalized building blocks requires moving beyond generic safety data sheets. 6-Cyclopentyl-2-oxaspiro[1]heptane-6-carbonitrile (CAS: 2866334-61-2) is an advanced spirocyclic oxetane derivative, increasingly utilized in 2026 drug discovery as a metabolically stable bioisostere.
However, its unique structural motifs present specific handling challenges. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational logistics, ensuring safety and compliance under OSHA standards[2].
Mechanistic Hazard Assessment: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the causality of the chemical's hazards:
-
The Spirocyclic Oxetane Core (Lipophilicity): The compact, spirocyclic nature of this molecule significantly enhances its lipophilicity and membrane permeability. Causality: If the compound contacts unprotected skin, it can partition rapidly through the stratum corneum, making dermal absorption a primary exposure route.
-
The Nitrile Moiety (Latent Toxicity): While aliphatic and spirocyclic nitriles are generally stable, they carry a latent toxicity risk. Causality: Organic nitriles can be metabolized by cytochrome P450 enzymes in the liver to release cyanide ions ( CN− )[3]. Furthermore, accidental exposure to strong acids in the laboratory can liberate highly toxic hydrogen cyanide (HCN) gas.
Quantitative PPE Matrix
Based on the hazard assessment and OSHA 29 CFR 1910.132[2], the following PPE matrix is mandatory for handling this compound. We do not rely on standard latex gloves, as they provide negligible protection against organic solvents and pose severe sensitization risks[4].
| PPE Category | Specification | Causality / Justification | Replacement Frequency |
| Hand Protection | 8-mil Nitrile Gloves (or double-gloved 4-mil) | Nitrile provides superior chemical resistance to organic nitriles[4]. The 8-mil thickness prevents rapid permeation of lipophilic spirocycles. | Every 2 hours, or immediately upon suspected contamination. |
| Eye/Face Protection | ANSI Z87.1 Safety Goggles | Prevents ocular exposure to crystalline dust during weighing or aerosolized solvent during transfer. | Reusable; decontaminate post-use. |
| Body Protection | Flame-Resistant (FR) Nomex Lab Coat | Prevents static discharge (critical for powders) and provides a barrier against accidental solvent splashes. | Launder weekly via certified hazardous materials service. |
| Respiratory / Engineering | Certified Chemical Fume Hood (Face velocity: 80–120 fpm) | Mandated by OSHA 29 CFR 1910.1450[5]. Prevents inhalation of airborne particulates and potential HCN off-gassing. | N/A (Continuous use). |
Operational Workflow & Logistics
The following diagram maps the logistical lifecycle of 6-cyclopentyl-2-oxaspiro[1]heptane-6-carbonitrile from receiving to disposal.
Operational workflow for the safe handling and disposal of spirocyclic nitriles.
Self-Validating Experimental Protocol: Weighing & Transfer
To ensure a self-validating system, each step in this protocol includes a verification check to confirm the integrity of the safety measure before proceeding.
Step 1: Environmental & Engineering Verification
-
Action: Turn on the chemical fume hood and check the digital airflow monitor.
-
Validation: Do not proceed unless the face velocity reads between 80 and 120 feet per minute (fpm)[5]. Clear the hood of any strong acids to prevent accidental HCN generation.
Step 2: PPE Donning & Integrity Check
-
Action: Don the FR lab coat, safety goggles, and double-layer 4-mil nitrile gloves (or single 8-mil).
-
Validation: Perform a "roll and press" test on the gloves to trap air in the fingers; check for microscopic pinholes before handling the reagent[2].
Step 3: Static Mitigation
-
Action: Spirocyclic compounds are highly crystalline and prone to static scatter. Discharge the weighing environment using an anti-static gun (e.g., Zerostat) and use grounded, stainless-steel spatulas.
-
Validation: Hover the spatula over the powder; if the powder "jumps" to the metal, re-apply the anti-static gun.
Step 4: Dispensing & Transfer
-
Action: Weigh the compound into an anti-static disposable weigh boat. Immediately cap the primary reagent bottle.
-
Action: Instead of carrying dry powder across the lab, dissolve the compound in your reaction solvent (e.g., DMF, THF) inside the fume hood. Transfer the solution to your reaction vessel via a sealed syringe.
-
Causality: Solubilizing the compound inside the controlled environment eliminates the risk of aerosolizing toxic dust during transit.
Spill Response and Disposal Plan
Even with rigorous protocols, accidental releases occur. The following procedures align with the Prudent Practices in the Laboratory guidelines for organic nitriles[6].
Spill Response (Solid Powder):
-
Do not sweep dry. Sweeping generates highly inhalable toxic dust.
-
Moisten the spill area lightly with a compatible, low-volatility solvent (e.g., isopropanol) to suppress aerosolization[6].
-
Absorb the wet paste using spill pillows or vermiculite[6].
-
Transfer the absorbed material into a sealable hazardous waste container using a plastic scoop.
Waste Disposal:
-
Segregation: Never dispose of 6-cyclopentyl-2-oxaspiro[1]heptane-6-carbonitrile waste in the same container as concentrated mineral acids (e.g., HCl, H2SO4).
-
Labeling: Label waste clearly as "Hazardous Organic Waste - Contains Nitriles" to alert environmental health and safety (EHS) personnel to the specific incineration requirements[7].
-
Decontamination: Wipe down the fume hood surface and spatulas with a 10% sodium hypochlorite (bleach) solution. The oxidative environment helps degrade residual organic nitriles into less toxic amides or carboxylic acids.
References
-
Chemikart / BLD Pharm. 6-Cyclopentyl-2-oxaspiro[1]heptane-6-carbonitrile Product Data. Accessed March 2026.
-
National Center for Biotechnology Information (PubChem). Cyanogen Bromide / Organic Nitriles Toxicity. U.S. National Library of Medicine.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011.
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment, General Requirements. United States Department of Labor.
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories. United States Department of Labor.
Sources
- 1. tdi.texas.gov [tdi.texas.gov]
- 2. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 3. Cyanogen Bromide | BrCN | CID 10476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. labdepotinc.com [labdepotinc.com]
- 6. research.utsa.edu [research.utsa.edu]
- 7. scribd.com [scribd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
